Product packaging for Chromium cobalt iron oxide(Cat. No.:CAS No. 63497-09-6)

Chromium cobalt iron oxide

Cat. No.: B12649751
CAS No.: 63497-09-6
M. Wt: 230.77 g/mol
InChI Key: JGKGEXCILSDQBF-UHFFFAOYSA-N
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Description

Chromium cobalt iron oxide represents a class of mixed metal oxides with significant relevance in industrial and materials science research. This compound is primarily investigated for its application in the decontamination processes of nuclear reactor systems. Specifically, non-stoichiometric cobalt chromium ferrites are synthesized to study the dissolution kinetics of chromium-containing corrosion films. Research indicates that the dissolution rate of these oxides in oxidizing formulations like permanganic acid (HMnO₄) is crucial for developing effective decontamination procedures, with kinetics being tunable through the substitution of divalent metal ions such as Zn²⁺ or Ni²⁺ . Beyond decontamination science, this multifunctional material falls under a broader category of magnetic oxides with potential applications in spintronics and as a sensitizer in photocatalytic systems . The compound can be synthesized via combustion methods, resulting in defined nanopowders characterized by techniques including X-ray diffraction (XRD) and Laser Raman Spectroscopy (LRS) . As a research chemical, this product is provided For Research Use Only . It is strictly not intended for diagnostic, therapeutic, or personal use. All statements are for informational purposes and are not intended to guarantee specific research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoCrFeO4 B12649751 Chromium cobalt iron oxide CAS No. 63497-09-6

Properties

CAS No.

63497-09-6

Molecular Formula

CoCrFeO4

Molecular Weight

230.77 g/mol

IUPAC Name

chromium(3+);cobalt(2+);iron(3+);oxygen(2-)

InChI

InChI=1S/Co.Cr.Fe.4O/q+2;2*+3;4*-2

InChI Key

JGKGEXCILSDQBF-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Cr+3].[Fe+3].[Co+2]

Origin of Product

United States

Synthesis Methodologies and Their Influence on Material Characteristics in Chromium Cobalt Iron Oxide Studies

Solution-Based Synthesis Approaches

Solution-based methods are widely favored for their ability to achieve a high degree of homogeneity by mixing precursors at the atomic or molecular level. These techniques generally offer excellent control over particle size and morphology at relatively low temperatures.

The sol-gel method is a versatile wet-chemical technique used to synthesize CoCrFeO₄ nanoparticles. scientific.netmdpi.com A common variant is the sol-gel auto-combustion method, which begins with a solution of metal nitrates (cobalt, chromium, and iron nitrates) and a chelating agent, such as citric acid. mdpi.comresearchgate.netnih.gov The metal nitrates are dissolved in deionized water, and an aqueous solution of citric acid is added, with a typical molar ratio of metal nitrates to citric acid being 1:1. mdpi.com The solution is heated to evaporate the solvent, forming a viscous gel. researchgate.net A further increase in temperature triggers a self-sustaining, exothermic combustion reaction, yielding a fluffy, voluminous powder. researchgate.netscirp.org

Parametric control is crucial in the sol-gel process to tailor the final material's properties. One of the most significant parameters is the post-synthesis annealing or calcination temperature. scientific.netmdpi.com Studies have shown a direct relationship between the annealing temperature and the resulting nanoparticle size. For instance, CoCrFeO₄ nanoparticles synthesized via a sol-gel auto-combustion method exhibited a linear increase in particle size from 9 nm to 38 nm as the annealing temperature was raised from 400 °C to 1000 °C. scientific.netresearchgate.net This growth is attributed to the coalescence of smaller particles at higher temperatures. scientific.netresearchgate.net

This change in particle size directly influences the magnetic properties. As the particle size of CoCrFeO₄ increases, the saturation magnetization (the maximum magnetic strength of the material) also tends to increase. scientific.netresearchgate.net In one study, saturation magnetization rose from 62 emu/g for 9 nm particles to 81 emu/g for 38 nm particles. scientific.net Coercivity (the material's resistance to demagnetization) shows a more complex relationship, initially increasing with particle size before decreasing. scientific.netresearchgate.net

Table 1: Influence of Annealing Temperature on CoCrFeO₄ Nanoparticle Characteristics Data sourced from sol-gel auto-combustion synthesis studies.

Annealing Temperature (°C) Average Particle Size (nm) Saturation Magnetization (emu/g) Coercivity (Oe)
400 9 61.52 -
600 - - 814
800 - - -
1000 38 80.73 366

Co-precipitation is another prominent solution-based method, valued for its simplicity and effectiveness in producing nanoparticles. researchgate.net The process involves dissolving salts of the constituent metals (e.g., cobalt chloride, chromium chloride, and ferric chloride) in an aqueous solution. nih.govnih.gov A precipitating agent, typically a base like ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, is then added to the solution. nih.gov This causes the simultaneous precipitation of the metal ions as hydroxides or oxides.

The pH of the solution is the most critical parameter in this technique. It directly governs the precipitation rates of the different metal hydroxides. To obtain a homogeneous, single-phase CoCrFeO₄ compound, the pH must be carefully controlled to ensure that all three metal ions precipitate concurrently. If the pH is not optimized, sequential precipitation can occur, leading to an inhomogeneous product with impurity phases. For related cobalt ferrite (B1171679) systems, a pH of 9.0 has been successfully used to obtain the desired nanoparticles. nih.gov The resulting precipitate is then washed, dried, and often calcined to complete the formation of the crystalline spinel structure. nih.gov This method is known for producing nanoparticles with a uniform size distribution. researchgate.net

Hydrothermal and solvothermal synthesis are methods carried out in a sealed vessel, such as an autoclave, where a solution or suspension is heated above the boiling point of the solvent. tubitak.gov.trosti.gov This generates high pressure, facilitating the dissolution and recrystallization of materials. The primary difference between the two is the solvent used: hydrothermal synthesis uses water, while solvothermal synthesis employs other organic or inorganic solvents. osti.govresearchgate.net

These pathways are highly effective for producing well-crystallized, single-phase CoCrFeO₄ nanoparticles at relatively low temperatures (around 300 °C), often without the need for post-synthesis calcination. cdnsciencepub.com The synthesis can start with metal hydroxides (e.g., Co(OH)₂, Cr(OH)₃, and Fe(OH)₃) or metal salts in an aqueous medium. tubitak.gov.trcdnsciencepub.com By adjusting parameters such as reaction temperature, time, solvent type, and precursor concentration, it is possible to control the morphology (e.g., nanospheres, nanospindles) and size of the resulting nanoparticles. osti.govrsc.org For example, in the synthesis of related cobalt iron oxides, changing the solvent from water to tert-butanol (B103910) was shown to be an effective way to tune the crystallite size. osti.gov The ability to control crystallinity and morphology makes this a valuable technique for advanced material fabrication. tubitak.gov.tr

Combustion synthesis, often referred to as solution combustion synthesis (SCS), is a rapid and energy-efficient method that utilizes a highly exothermic redox reaction. evitachem.comelsevier.es The process involves creating a concentrated aqueous solution of metal nitrates (oxidizers) and an organic fuel, such as glycine (B1666218), urea, or citric acid. scirp.orgelsevier.esdntb.gov.ua This solution is heated, typically on a hot plate, to evaporate excess water and form a viscous gel. researchgate.net Upon reaching the ignition temperature (around 200-500 °C), the gel undergoes spontaneous and vigorous combustion. researchgate.netelsevier.es

The reaction releases a large volume of gases, which helps in dissipating heat and limiting particle agglomeration, resulting in a fine, foamy, and often nanocrystalline powder. elsevier.es The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the combustion process and, consequently, the final product's characteristics. Different fuels produce varying amounts of gaseous products, which affects the porosity and fluffiness of the resulting oxide. elsevier.es For instance, glycine often leads to more voluminous and fluffy structures compared to other fuels. researchgate.net This technique is lauded for its simplicity, speed, and ability to produce high-purity, crystalline materials directly. researchgate.net

Solid-State and Vapor-Phase Fabrication Techniques

Solid-state methods involve reactions between solid precursors at high temperatures, while vapor-phase techniques build materials from gaseous precursors. These methods are generally used for producing bulk materials or coatings.

High-energy mechanical grinding, or mechanical alloying, is a solid-state powder processing technique that produces composite powders with fine microstructures. google.com The process is performed in a high-energy ball mill, where powders of the elemental metals (iron, cobalt, chromium) or their oxides are subjected to intense mechanical energy from repeated collisions with hardened steel or tungsten carbide balls. researchgate.netnanografi.com

This process involves two competing actions: cold welding, where powder particles fuse, and fracturing, where they break apart. google.com Over time, this repeated action leads to an extremely fine mixing of the constituent elements at an atomic level, inducing solid-state reactions and the formation of a homogeneous alloyed phase. fapesp.br The milling time is a key parameter; longer milling times generally lead to a decrease in grain size and the formation of the desired crystalline or even amorphous phases. researchgate.net For example, studies on Fe-Co-Cr alloys show that prolonged milling incorporates chromium into the Fe-Co structure, achieving grain sizes in the nanometer range (2-5 nm) after 60 hours of milling. researchgate.net This technique allows for the synthesis of alloys and compounds that may be difficult to produce using conventional melting techniques. fapesp.br

Atomic Layer Deposition (ALD) for Controlled Growth

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that enables the growth of materials with atomic-level precision. dtic.milicmab.essigmaaldrich.com This method is based on sequential, self-limiting surface reactions, where gaseous precursors are introduced into a reaction chamber one at a time. harvard.edunih.gov This process allows for the deposition of highly uniform and conformal films, even on complex three-dimensional structures. dtic.milugent.be

In the context of chromium cobalt iron oxide, ALD offers a pathway to fabricate complex oxide thin films with precise control over stoichiometry and thickness. dtic.mil The process typically involves alternating pulses of metal-organic precursors for chromium, cobalt, and iron, separated by pulses of an oxygen source, such as ozone or water vapor. harvard.edunih.govrsc.org For instance, Fe(thd)₃, Co(thd)₂, and ozone have been used as precursors to grow iron cobalt oxide thin films with a spinel-type structure. rsc.org The self-limiting nature of the ALD reactions ensures that each cycle deposits a sub-monolayer of the material, allowing for the construction of the desired multi-component oxide layer by layer. harvard.eduugent.be

The deposition temperature is a critical parameter in ALD, influencing both the growth rate and the film's properties. ALD processes for transition metal oxides are typically carried out at temperatures ranging from 100 to 350°C. ugent.be For iron cobalt oxides, ALD-type growth has been achieved at deposition temperatures between 185 and 310 °C. rsc.org The choice of precursors is also crucial, as their volatility and reactivity must be compatible with the ALD process window. icmab.es Researchers have explored various precursors, including N,N'-dialkylacetamidinato metal compounds for the deposition of transition metals like iron and cobalt. harvard.edunih.gov

Sputtering Target Fabrication and Thin Film Deposition

Sputtering is a physical vapor deposition (PVD) technique widely used for depositing thin films of various materials, including this compound. sputtertargets.netabletarget.com The process involves bombarding a target material with energetic ions, which causes atoms from the target to be ejected and subsequently deposit onto a substrate. sputtertargets.net

The fabrication of the sputtering target is a critical first step. For this compound, the target can be a high-entropy alloy of cobalt, chromium, iron, and potentially other elements like nickel and aluminum. sputtertargets.net These targets can be produced through methods like powder metallurgy, vacuum melting, or hot isostatic pressing. abletarget.com The composition and quality of the target directly influence the stoichiometry and purity of the deposited thin film.

Sputtering offers versatility in depositing a wide range of materials, including metals, alloys, and oxides. nanorh.comstanfordmaterials.comstanfordmaterials.com For oxide deposition, reactive sputtering is often employed, where a reactive gas like oxygen is introduced into the sputtering chamber along with an inert gas like argon. The metal atoms sputtered from the target react with the oxygen to form the desired oxide film on the substrate. The properties of the resulting this compound thin film, such as its magnetic and wear-resistant characteristics, are highly dependent on the sputtering parameters. nanorh.com These parameters include the power applied to the target, the pressure of the sputtering and reactive gases, and the substrate temperature.

Chemical Spray Pyrolysis and Electrodeposition Methods

Chemical spray pyrolysis and electrodeposition are two other significant methods for synthesizing this compound materials, particularly in the form of thin films and coatings.

Chemical Spray Pyrolysis (CSP) is a technique where a solution containing precursors of the desired elements is sprayed onto a heated substrate. researchgate.netscirp.org The droplets undergo evaporation and decomposition, leading to the formation of the desired oxide film. For instance, cobalt-doped hematite (B75146) (α-Fe₂O₃) thin films have been deposited using spray pyrolysis of a solution containing iron chloride and cobalt chloride. researchgate.net The substrate temperature is a crucial parameter, with temperatures around 500°C being used for the deposition of cobalt-doped iron oxide films. researchgate.net The solvent composition and precursor choice also play a significant role in the particle formation mechanism. rsc.org The use of inexpensive metal nitrates as precursors is common in flame spray pyrolysis, a variation of CSP. rsc.orggoogle.com

Electrodeposition is a process that uses an electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode. google.com It is a versatile method for producing metallic and oxide coatings. mdpi.com Black chromium coatings containing cobalt or iron have been produced by electrodepositing from an electrolyte solution containing trivalent chromium ions and ions of either cobalt or iron. google.com The composition and properties of the electrodeposited film can be controlled by adjusting parameters such as the concentration of metal ions in the electrolyte, the plating temperature, and the applied current density. google.comtandfonline.com For example, in the electrodeposition of Cr-Co alloys, the concentration of CoCl₂ in the Cr(III) bath has been shown to have an optimal effect on the quality of the deposit. tandfonline.com The resulting Cr-Co oxide coatings can exhibit desirable properties such as corrosion resistance. mdpi.com

Control of Reaction Parameters and Their Impact on Microstructure

The microstructure of this compound materials, which encompasses features like crystal phase, grain size, and morphology, is intricately linked to the reaction parameters employed during synthesis. Careful control of these parameters is essential for tailoring the material's properties for specific applications.

Temperature and Annealing Effects on Phase Development

Temperature is a fundamental parameter that governs the kinetics of chemical reactions and phase transformations in the synthesis of this compound. The synthesis temperature and any subsequent annealing (heat treatment) steps have a profound impact on the crystalline phase development and crystallite size.

During solid-state reactions, the initial precursors begin to transform at elevated temperatures. For instance, in the synthesis of spinel structures, crystallization can start at temperatures between 600-700°C with the formation of binary oxides, and complete transformation to the desired spinel phase occurs at higher temperatures. smolecule.com The final calcination temperature directly influences the crystallite size and can lead to the formation of different phases. google.com For example, in the synthesis of chromium-doped iron oxide catalysts, calcination at temperatures between 450°C and 520°C is a critical step. google.com

In nanoparticle synthesis, the reaction temperature can control the particle size. researchgate.net For instance, in the precipitation synthesis of chromium oxide nanoparticles, the reaction temperature plays a crucial role in determining the final particle size. researchgate.net Similarly, in the synthesis of cobalt ferrite nanoparticles via thermal decomposition of a glycerolate precursor, the decomposition temperature (ranging from 500°C to 800°C) directly controls the resulting nanoparticle size. mdpi.com

Annealing after the initial synthesis is often employed to improve crystallinity and control the phase composition. The annealing temperature can induce phase transitions and grain growth. For example, increasing the annealing temperature for Cr₂O₃ nanoparticles leads to an improvement in crystallinity. researchgate.net The cation distribution between the tetrahedral and octahedral sites in spinel ferrites can also be influenced by the synthesis temperature, which in turn affects their magnetic properties. researchgate.net

Precursor Selection and Stoichiometry Control

The choice of precursors and the precise control of their stoichiometric ratios are paramount in the synthesis of complex oxides like this compound. The precursors provide the constituent elements (Cr, Co, Fe, and O), and their purity, reactivity, and decomposition behavior significantly influence the final product.

In sol-gel methods, metal nitrates such as cobalt nitrate (B79036), iron(III) nitrate, and chromium(III) nitrate are commonly used as starting materials. researchgate.netresearchgate.net The stoichiometric amounts of these precursor salts are dissolved to create a sol, which is then processed to form the final oxide. In solid-state reactions, metal oxides or salts are used as precursors. smolecule.com The accurate weighing and mixing of these precursors are essential to achieve the desired stoichiometry in the final product. evitachem.com

The type of precursor can also affect the synthesis process. For example, in the electrodeposition of black chromium, the valency state of the iron and cobalt precursors is important, with divalent ions being preferred. google.com In some cases, precursors can be complex organometallic compounds. mdpi.comgoogle.com The selection of precursors also depends on the synthesis method; for instance, in ALD, volatile metal-organic precursors are required. icmab.es

Maintaining the correct stoichiometry is crucial for obtaining the desired crystal structure and properties. For example, in the synthesis of spinel ferrites with the formula CrₓCoFe₂₋ₓO₄, the ratio of chromium to iron is a critical parameter that is controlled by the initial precursor concentrations. researchgate.net

pH and Concentration Effects on Nanoparticle Formation

In wet chemical synthesis methods, such as co-precipitation and sol-gel, the pH of the reaction medium and the concentration of the precursors are critical parameters that significantly influence the formation, size, and morphology of this compound nanoparticles.

The pH of the solution affects the hydrolysis and precipitation of the metal hydroxides, which are often the intermediate species in the formation of the final oxide nanoparticles. For cobalt ferrite nanoparticles synthesized by co-precipitation, the crystallinity and crystallite size have been observed to increase with increasing pH. researchgate.net The pH can influence the particle size by affecting the nucleation and growth rates. researchgate.netmdpi.com For instance, studies on iron oxide nanoparticles have shown that varying the pH can lead to different particle sizes and magnetic properties. mdpi.com

The concentration of the precursor solutions also plays a vital role. In the synthesis of cobalt iron oxide nanoparticles doped with chromium, the concentration of the initial nitrate salt solutions is a key parameter. researchgate.net The concentration of reactants can affect the supersaturation of the solution, which in turn influences the nucleation and growth kinetics of the nanoparticles. Higher concentrations can lead to faster nucleation and potentially smaller particle sizes, although aggregation can also become more prevalent. The concentration of additives and complexing agents can also impact the final nanoparticle characteristics. researchgate.net

Interactive Data Tables

Table 1: Influence of Synthesis Parameters on this compound Properties

ParameterMethodEffect on Material Characteristics
Deposition Temperature Atomic Layer DepositionAffects growth rate and crystallinity of thin films. rsc.org
Sputtering Power SputteringInfluences deposition rate and film density.
Substrate Temperature Chemical Spray PyrolysisDetermines the decomposition of precursors and film morphology. researchgate.net
Annealing Temperature Solid-State ReactionControls phase purity and crystallite size. smolecule.commdpi.com
Precursor Concentration Sol-Gel, Co-precipitationImpacts nanoparticle size and stoichiometry. researchgate.net
pH of Solution Co-precipitationAffects particle size, crystallinity, and magnetic properties. researchgate.netmdpi.com

Structural and Morphological Investigations of Chromium Cobalt Iron Oxide

Crystalline Structure Analysis and Phase Purity Determination

The crystalline integrity and phase composition of chromium cobalt iron oxide are primarily investigated using diffraction methods, which provide detailed insights into its atomic arrangement.

X-ray Diffraction (XRD) for Spinel Phase Identification and Lattice Parameters

X-ray diffraction (XRD) is a fundamental technique for confirming the formation of the desired spinel structure in this compound. The diffraction patterns of synthesized materials are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) cards, such as 22-1086, to verify the single-phase cubic spinel structure. researchgate.netnih.gov The presence of characteristic diffraction peaks corresponding to specific crystallographic planes, such as (111), (220), (311), (400), (422), (511), and (440), confirms the formation of the spinel phase without impurities. researchgate.net

The lattice parameter 'a' is a crucial unit cell dimension that can be precisely calculated from the XRD data. For the CoCrₓFe₂₋ₓO₄ system, as the concentration of chromium (x) increases, a general trend of decreasing lattice parameter is observed. scirp.org This is attributed to the substitution of the larger Fe³⁺ ions (ionic radius ~0.64 Å) with the smaller Cr³⁺ ions (ionic radius ~0.63 Å). scirp.org However, some studies have reported a more complex behavior, where the lattice constant initially decreases and then increases with higher chromium content. iphy.ac.cn For instance, in one study of Co₁₋ₓCrₓFe₂O₄, the lattice constant was found to decrease for x ≤ 0.4 and then increase for x > 0.4. iphy.ac.cn

The average crystallite size of the nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. nih.gov For this compound nanoparticles synthesized by methods like citrate-gel auto-combustion, crystallite sizes can be as small as 6-12 nm. scirp.org

XRD Data for CoCrₓFe₂₋ₓO₄ Nanoparticles
Chromium Content (x)Crystallite Size (D) (nm)Lattice Parameter (a) (Å)
0.0128.391
0.1108.385
0.388.376
0.578.368
0.768.359
0.968.351
1.068.342

Neutron Diffraction for Cation Distribution Elucidation

While XRD is excellent for determining the crystal structure, neutron diffraction is a more powerful technique for elucidating the precise distribution of cations (Co²⁺, Cr³⁺, and Fe³⁺) between the tetrahedral (A) and octahedral [B] sites within the spinel lattice. researchgate.net This is due to the different scattering cross-sections of the elements for neutrons compared to X-rays.

Rietveld refinement of neutron diffraction data has revealed that in the CoFeCrO₄ system, Cr³⁺ ions show a strong preference for the octahedral sites. researchgate.net The Co²⁺ and Fe³⁺ ions, on the other hand, are distributed over both the tetrahedral and octahedral sites. researchgate.net This arrangement leads to a partially inverse spinel structure. csic.es The cation distribution can be represented by the formula (Co₁₋δFeδ)[CoδCrFe₁₋δ]O₄, where δ is the degree of inversion. The precise distribution of these cations significantly influences the material's magnetic and electrical properties. iphy.ac.cnresearchgate.net

Synchrotron-Based X-ray Techniques for Advanced Structural Insights

For an even more detailed understanding of the local atomic structure and electronic properties, synchrotron-based X-ray techniques are employed. researchgate.netnih.gov Techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide element-specific information about the oxidation states and coordination environment of the cations. researchgate.netgeoscienceworld.orgresearchgate.net

Synchrotron X-ray diffraction offers higher resolution and intensity compared to conventional lab-based XRD, allowing for more precise determination of lattice parameters and detection of subtle structural changes or minor phases. nih.govmdpi.com These advanced techniques are particularly valuable for studying complex systems like this compound, where the interplay between different cations governs the material's properties. researchgate.netucsd.edu

Microstructural and Nanostructural Characterization

The morphology, size, and shape of the this compound particles are critical for their application performance and are investigated using electron microscopy techniques.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

In materials synthesized by methods like citrate-gel auto-combustion, SEM images often show a nanocrystalline nature with some degree of agglomeration. scirp.orgscirp.org The particles can appear as uniform grains, confirming the crystalline structure suggested by XRD. scirp.org Depending on the synthesis conditions, the morphology can range from spherical nanoparticles to more complex, interconnected structures. researchgate.netacs.org Energy Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM, is used to confirm the elemental composition of the samples, ensuring the presence of Co, Cr, Fe, and O in the desired stoichiometric ratios. scirp.orghilarispublisher.com

Transmission Electron Microscopy (TEM) for Nanoparticle Size, Shape, and Crystallinity

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed characterization of individual nanoparticles. nih.govunilag.edu.ng TEM analysis is crucial for determining the size, shape, and crystallinity of the nanoparticles with high precision. nih.govnih.gov

TEM images of this compound nanoparticles have shown spherical shapes with diameters in the range of a few nanometers, for instance, 4.0 ± 0.4 nm for particles synthesized by hot injection thermolysis. nih.govunilag.edu.ng High-Resolution TEM (HR-TEM) can even visualize the crystal lattice fringes, providing direct evidence of the crystalline nature of the nanoparticles. grafiati.com The average particle size determined from TEM images can be correlated with the crystallite size calculated from XRD data. nih.gov

Morphological and Size Data for this compound
Synthesis MethodTechniqueObserved MorphologyParticle/Crystallite Size
Citrate-Gel Auto CombustionSEMAgglomerated, uniform grainsNanometric region
Citrate-Gel Auto CombustionXRD-6-12 nm
Hot Injection ThermolysisTEMMonodisperse spherical nanoparticles4.0 ± 0.4 nm
Co-precipitationTEMCubic-shape~13.2 nm

High-Resolution TEM (HRTEM) and Selected Area Electron Diffraction (SAED) for Atomic-Scale Features

High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) are powerful techniques for probing the atomic structure and crystallinity of materials like this compound.

HRTEM provides direct imaging of the crystallographic structure of a sample at an atomic scale. In the study of this compound and related materials, HRTEM has been instrumental in revealing the morphology and single crystallinity of these compounds. grafiati.com For instance, in the case of cobalt oxide and chromium oxide porous single crystals (PSCs) formed within templates like SBA-15 and KIT-6, HRTEM observations have been fundamental to proposing a growth mechanism for these materials. grafiati.com The clear lattice spacing observed in HRTEM images confirms the crystalline nature of the nanoparticles. For example, in Co-doped ZnO nanoparticles, a lattice spacing of 0.52 nm was identified, corresponding to the (002) plane of the wurtzite ZnO structure. science.gov

SAED complements HRTEM by providing information about the crystal structure and orientation. The diffraction patterns obtained from SAED can confirm the crystalline phase and homogeneity of the nanoparticles. For cobalt-doped ZnO nanoparticles, SAED patterns showed a homogeneous distribution with a hexagonal structure. science.gov In studies of iron oxide nanoparticles, SAED has been used to confirm their polycrystalline nature. nih.gov The lattice parameters determined from SAED analysis often corroborate findings from other techniques like X-ray diffraction (XRD), confirming the crystalline nature of the synthesized materials. nih.gov

Table 1: HRTEM and SAED Findings for Related Oxide Nanoparticles

Material SystemHRTEM ObservationSAED PatternReference
Cobalt Oxide & Chromium Oxide PSCsRevealed morphology and single crystallinity.Aided in proposing a growth mechanism. grafiati.com
Co-doped ZnO NanoparticlesClear lattice spacing of 0.52 nm, corresponding to the wurtzite ZnO (002) plane.Showed homogeneous distribution with a hexagonal structure. science.gov
Iron Oxide NanoparticlesShowed nanoparticles in the range of 10–65 nm.Confirmed the polycrystalline nature of the nanoparticles. nih.gov

Dynamic Light Scattering (DLS) for Particle Size Distribution in Colloidal Systems

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique used to determine the size distribution of particles suspended in a liquid. horiba.commalvernpanalytical.com This method is particularly useful for analyzing submicron particles and nanoparticles in colloidal systems. horiba.com

The fundamental principle of DLS is based on the Brownian motion of particles in a suspension. mdpi.com By measuring the random fluctuations in the intensity of scattered light, the diffusion coefficient of the particles can be determined. horiba.com The particle size is then calculated from the diffusion coefficient using the Stokes-Einstein equation. horiba.com

In the context of iron oxide nanoparticles, DLS has been employed to determine their hydrodynamic size in aqueous solutions. For example, one study reported a hydrodynamic size of 106.2 nm for magnetic iron oxide nanoparticles (MIONPs). nih.gov However, it is important to note that iron oxide particles can easily agglomerate in aqueous media. nih.gov To obtain the primary particle size distribution, surface modifications, such as using citric acid and sodium citrate, can be employed to create dispersed particles. nih.gov In simulated gastrointestinal fluid, iron oxide nanoparticles were found to be heavily agglomerated, with diameters reaching up to 2600 nm. nih.gov

The polydispersity index (PDI) derived from DLS measurements provides information about the width of the particle size distribution. A PDI value less than 0.5 typically indicates a monodisperse phase with minimal aggregation. nih.gov

Table 2: DLS Data for Iron Oxide Nanoparticles

SampleMeasurementValueReference
Magnetic Iron Oxide Nanoparticles (MIONPs)Hydrodynamic Size106.2 nm nih.gov
Magnetic Iron Oxide Nanoparticles (MIONPs)Polydispersity Index (PDI)0.164 nih.gov
Citrate-modified Iron Oxide NanoparticlesMean Particle Diameter166 nm nih.gov
Iron Oxide Nanoparticles in Simulated Gastrointestinal FluidAgglomerated Particle Diameter~2600 nm nih.gov

Porosity and Surface Area Analysis (BET Method)

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of materials. celignis.com It involves the physical adsorption of a gas, typically nitrogen, on the surface of the material at cryogenic temperatures. celignis.com By analyzing the gas adsorption isotherm, the surface area, pore volume, and pore size distribution can be calculated. celignis.comnih.gov

For this compound and related materials, the surface area and porosity are critical parameters that can significantly influence their performance in various applications. A larger surface area can provide more active sites for electrochemical reactions or adsorption processes. nih.gov

In a study on Fe-doped Co3O4 nanoparticles, the BET specific surface area was found to increase dramatically with iron doping, from 53.066 m²/g for pure Co3O4 to 351.560 m²/g for 0.25 M Fe-doped Co3O4. nih.gov This increased surface area is believed to create more space and enhance electrochemical surface reactions. nih.gov

Similarly, in studies of iron oxides, BET analysis has been used to characterize their porous nature. For instance, synthesized goethite was found to be mesoporous with a BET surface area of 59.45 m²/g, while a natural iron oxide sample was found to be macroporous with a surface area of 43.27 m²/g. scirp.org The pore size distribution, often determined using methods like the Barrett-Joyner-Halenda (BJH) model, provides further insight into the porous structure. scirp.org

Table 3: BET Surface Area and Porosity Data for Related Oxide Materials

MaterialBET Specific Surface Area (m²/g)Pore Radius/DiameterReference
Co3O453.06613.85 Å (radius) nih.gov
0.25 M Fe-doped Co3O4351.56013.24 Å (radius) nih.gov
Synthesized Goethite59.4517.11 nm (diameter) scirp.org
Natural Iron Oxide43.2713.35 nm (diameter) scirp.org

Defect Chemistry and Non-Stoichiometry in this compound Systems

Defect chemistry and non-stoichiometry are fundamental aspects that govern the physical and chemical properties of oxide materials, including this compound systems. Point defects, such as vacancies and interstitials, can significantly influence properties like electrical conductivity, catalytic activity, and ion transport. iaea.org

In mixed oxides of iron and chromium, a continuous series of spinels can form, ranging from Fe3O4 to FeCr2O4. iaea.org The introduction of dopants, such as chromium in cobalt ferrite (B1171679) (CoFe2O4), can lead to changes in the cation distribution between the tetrahedral (A-site) and octahedral (B-site) sites of the spinel structure. rsc.org

Research on Cr3+ substituted cobalt ferrites has shown that chromium can occupy both A-sites and B-sites. rsc.org This substitution affects the lattice parameters and can lead to the formation of cation-anion vacancies. rsc.org The study of both stoichiometric (Co1−xCrxFe2O4) and non-stoichiometric (Co1+xCrxFe2−xO4) systems reveals how non-stoichiometry influences the material's properties. rsc.org For example, the presence of excess Co2+ in the non-stoichiometric structure may lead to a lowering of the Curie temperature. rsc.org

In layered double perovskite cobaltites like PrBaCo2−xFexO6−δ, iron doping is a common strategy to enhance thermodynamic stability. mdpi.com The defect chemistry in these materials is complex, involving the formation of oxygen vacancies which are crucial for oxygen transport. mdpi.com Doping with iron leads to systematic variations in the thermodynamics of defect formation and oxygen transport properties. mdpi.com

The study of defect chemistry is essential for understanding and tailoring the functional properties of this compound and related complex oxide systems for specific applications.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Vibrational Spectroscopy for Bonding Environment Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool to investigate the local atomic arrangements and bonding characteristics within the chromium cobalt iron oxide lattice. By analyzing the vibrational modes of the atoms, these methods offer insights into the crystalline structure, cation distribution, and phase purity of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the characteristic vibrational modes of metal-oxygen bonds in spinel ferrites like this compound. researchgate.netphysicsjournal.innih.gov The analysis of the FTIR spectrum provides crucial information about the arrangement of cations within the crystal lattice. researchgate.netphysicsjournal.in For spinel structures, two primary absorption bands are typically observed in the fingerprint region of the infrared spectrum (400-800 cm⁻¹). researchgate.netutdallas.edu

The higher frequency band (ν₁) is generally attributed to the stretching vibrations of the metal-oxygen bond in the tetrahedral (A) sites, while the lower frequency band (ν₂) corresponds to the metal-oxygen stretching vibrations in the octahedral (B) sites. researchgate.netphysicsjournal.inchalcogen.ro In CoCrFeO₄, these sites are occupied by Co²⁺, Cr³⁺, and Fe³⁺ ions. The precise positions of these bands are sensitive to factors such as the type of cations, their distribution between the A and B sites, and the bond lengths. researchgate.netijsr.net

Studies on related spinel ferrites have shown that the introduction of different cations, such as chromium, can cause shifts in the absorption bands. For instance, in chromium-substituted copper ferrites, the absorption bands are assigned to tetrahedral and octahedral sites, and their positions are influenced by the cation distribution. physicsjournal.in Similarly, in cobalt-gadolinium ferrites, two main absorption bands around 550 cm⁻¹ and 400 cm⁻¹ are observed, corresponding to the tetrahedral and octahedral sites, respectively. chalcogen.ro The presence of these characteristic bands in the FTIR spectrum of CoCrFeO₄ confirms the formation of the spinel structure. researchgate.netresearchgate.netscispace.com

Table 1: Typical FTIR Absorption Bands for Spinel Ferrites

Vibrational Mode Wavenumber Range (cm⁻¹) Assignment
ν₁ ~550 - 600 Tetrahedral (A-site) Metal-Oxygen Stretching
ν₂ ~400 - 450 Octahedral (B-site) Metal-Oxygen Stretching

Note: The exact positions of the bands can vary depending on the specific composition and synthesis method.

Raman Spectroscopy for Phase Transformations and Local Structure

Raman spectroscopy is highly sensitive to the local structure and symmetry of crystalline materials, making it an excellent technique for studying phase transformations and cation distribution in this compound. nih.govaip.org For a cubic spinel structure, group theory predicts five first-order Raman active modes (A₁g + E_g + 3F₂g). ijop.iranu.edu.au These modes arise from the vibrations of the oxygen atoms around the cations at the tetrahedral and octahedral sites.

The A₁g mode, typically observed at the highest frequency (around 600-700 cm⁻¹), is associated with the symmetric stretching of the metal-oxygen bond in the tetrahedral sites. anu.edu.au The E_g and F₂g modes, appearing at lower frequencies, are related to the vibrations within the octahedral sites. ijop.ir The positions and widths of these Raman peaks can provide detailed information about:

Cation Distribution: The distribution of Co²⁺, Cr³⁺, and Fe³⁺ ions between the tetrahedral and octahedral sites can lead to changes in the Raman spectra. nih.govaip.org

Phase Purity: The presence of any secondary phases or impurities would result in additional Raman peaks, allowing for the assessment of the material's phase purity. researchgate.net

Structural Disorder: Broadening of the Raman peaks can indicate structural disorder or the presence of nanocrystalline domains. anu.edu.au

Phase Transformations: In-situ Raman spectroscopy can be used to monitor structural changes and phase transformations that may occur under different conditions, such as high pressure or temperature. anu.edu.auacs.org For example, studies on ZnFe₂O₄ have shown a pressure-induced phase transformation from a spinel to an orthorhombic structure, which was identified by the appearance of new Raman modes. anu.edu.au

The introduction of chromium into the ferrite (B1171679) lattice is known to influence the Raman spectra. In Cr-doped hematite (B75146) (α-Fe₂O₃), the Raman active modes have been observed to shift to higher wavenumbers upon Cr substitution. sciopen.com Similarly, in NiFe and CoFe oxyhydroxides, the introduction of Cr can promote the generation of different phases during electrochemical processes, which can be monitored by operando Raman spectroscopy. acs.org

Table 2: Raman Active Modes in Spinel Ferrites

Mode Symmetry Vibrational Type Typical Wavenumber Range (cm⁻¹)
A₁g Symmetric Stretching of Tetrahedral M-O bond 600 - 700
E_g Symmetric Bending of Oxygen 300 - 350
F₂g(1) Asymmetric Bending of Octahedral Group ~190
F₂g(2) Asymmetric Stretching of Octahedral M-O bond 450 - 500
F₂g(3) Asymmetric Stretching of Tetrahedral M-O bond 550 - 600

Note: The precise wavenumbers are dependent on the specific material composition and experimental conditions.

Electron Spectroscopy for Elemental Composition and Chemical State

Electron spectroscopy techniques are crucial for determining the elemental composition and, more importantly, the chemical states (oxidation states) of the constituent elements in this compound. These methods provide surface-sensitive information that is vital for understanding the material's catalytic and electronic properties.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. tascon.eu When analyzing this compound, XPS is particularly valuable for determining the oxidation states of chromium, cobalt, and iron, which can exist in multiple valence states. researchgate.netresearchgate.netsurfacesciencewestern.com The analysis of high-resolution core level spectra for Co 2p, Cr 2p, and Fe 2p provides detailed chemical state information. researchgate.netresearchgate.net

Cobalt (Co 2p): The Co 2p spectrum typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit splitting. researchgate.net The presence of shake-up satellite peaks is a characteristic feature that helps in distinguishing between Co²⁺ and Co³⁺ oxidation states. researchgate.netappliedmineralogy.com For Co²⁺, prominent satellite peaks are observed at higher binding energies relative to the main peaks. researchgate.netappliedmineralogy.com

Chromium (Cr 2p): The Cr 2p spectrum also consists of Cr 2p₃/₂ and Cr 2p₁/₂ spin-orbit doublets. The binding energy of these peaks is indicative of the chromium oxidation state. researchgate.netresearchgate.net For instance, the Cr 2p₃/₂ peak for Cr³⁺ in oxides is typically found in the range of 576-577 eV. researchgate.netsurfacesciencewestern.com

Iron (Fe 2p): The Fe 2p spectrum is used to differentiate between Fe²⁺ and Fe³⁺ states. Similar to cobalt, the presence and intensity of satellite peaks associated with the Fe 2p₃/₂ peak can help in identifying the oxidation state. appliedmineralogy.com However, the Fe 2p spectra can be complex due to multiplet splitting. surfacesciencewestern.com

Oxygen (O 1s): The O 1s spectrum can be deconvoluted to distinguish between oxygen in the oxide lattice (M-O-M), surface hydroxyl groups (-OH), and adsorbed water molecules. researchgate.net

Table 3: Representative Binding Energies for XPS Analysis of CoCrFeO₄

Element Core Level Oxidation State Approximate Binding Energy (eV) Reference
Cobalt Co 2p₃/₂ Co²⁺ ~780.6 - 781.1 researchgate.netappliedmineralogy.com
Co³⁺ ~779.5 - 780.0
Chromium Cr 2p₃/₂ Cr³⁺ ~576.5 - 577.6 researchgate.netresearchgate.net
Iron Fe 2p₃/₂ Fe²⁺ ~709.0 - 710.0 appliedmineralogy.com
Fe³⁺ ~710.8 - 711.5 appliedmineralogy.com

Note: These are approximate values and can be influenced by the chemical environment and instrument calibration.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Compositional Analysis

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with a scanning electron microscope (SEM) or transmission electron microscope (TEM). researchgate.net EDS provides qualitative and quantitative information about the elemental composition of the this compound. researchgate.net

Key applications of EDS in the study of CoCrFeO₄ include:

Elemental Mapping: EDS can generate maps showing the spatial distribution of chromium, cobalt, iron, and oxygen within the sample. researchgate.netacs.org This is particularly useful for assessing the homogeneity of the elemental distribution and identifying any phase segregation. mostwiedzy.pl

Compositional Analysis: EDS provides the weight and atomic percentages of the constituent elements. researchgate.net This quantitative data is crucial for confirming the stoichiometry of the synthesized material and ensuring it matches the desired CrₓCoFe₂-ₓO₄ formula. Close agreement between the theoretical and experimental metal-to-iron ratios confirms the successful formation of the desired ferrite phase. researchgate.net

Purity Assessment: The technique can detect the presence of any elemental impurities that may have been introduced during the synthesis process.

For instance, in a study of Cr-substituted cobalt ferrites, EDS was used to confirm the completion of the reaction during synthesis by comparing the experimental and theoretical metal-to-iron ratios. researchgate.net In another example, EDS mapping was used to show the distribution of iron, cobalt, and chromium in a mixture of powders before sintering. researchgate.net

Table 4: Example of Quantitative EDS Data for a CoCrFeO₄ Sample

Element Weight % Atomic %
O 28.5 57.0
Fe 24.8 14.2
Co 26.2 14.2
Cr 20.5 12.6

Note: This is hypothetical data for illustrative purposes. Actual values will depend on the specific stoichiometry.

Electron Energy Loss Spectroscopy (EELS) for Electronic Structure and Oxidation State Mapping

Electron Energy Loss Spectroscopy (EELS) is a technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. EELS provides information about the local electronic structure, bonding, and elemental composition with high spatial resolution. aip.orgresearchgate.netosti.gov

For this compound, EELS is particularly useful for:

Oxidation State Determination: The fine structure of the core-loss edges of the transition metals (Co L₂,₃, Cr L₂,₃, and Fe L₂,₃) is sensitive to their oxidation state. aip.orgresearchgate.net The energy position of the edge (chemical shift) and the intensity ratio of the L₃ and L₂ peaks (the L₃/L₂ white-line ratio) can be used to determine the valence state of the cations. researchgate.net For example, a higher L₃/L₂ ratio for cobalt is indicative of a more oxidized state. researchgate.net

Electronic Structure Analysis: The O K-edge fine structure provides information about the hybridization between the oxygen 2p orbitals and the transition metal 3d orbitals. researchgate.net The pre-peak feature at the O K-edge is related to transitions to unoccupied hybridized O 2p–metal 3d states and can be used to probe the electronic structure. researchgate.net

Oxidation State Mapping: By acquiring EELS spectra at different points across the sample, it is possible to create maps of the oxidation states of the different elements with nanometer-scale resolution. This is invaluable for studying local variations in stoichiometry and electronic properties.

Studies on cobalt oxides have demonstrated the ability of EELS to distinguish between metallic Co, CoO, and Co₃O₄ based on the fine structure of the Co L-edge and O K-edge. aip.orgresearchgate.net The energy difference between the Co L₃ and L₂ edge positions and the chemical shift of the L₃ peak can be used to identify the specific oxide phase. aip.org

Table 5: EELS Core-Loss Edge Information for CoCrFeO₄ Analysis

Element Core-Loss Edge Information Gained
Cobalt Co L₂,₃ Oxidation state (from L₃/L₂ ratio and chemical shift), electronic configuration
Chromium Cr L₂,₃ Oxidation state, electronic configuration
Iron Fe L₂,₃ Oxidation state, electronic configuration
Oxygen O K Density of unoccupied states, hybridization with metal 3d orbitals, coordination environment

Magnetic Characterization Techniques for Understanding Spin Dynamics

The intricate magnetic behavior of this compound (CoCrFeO₄) arises from the complex interplay of electron spins associated with the constituent metal ions (Co²⁺, Cr³⁺, Fe³⁺) within its spinel crystal lattice. To unravel these spin dynamics, a suite of advanced characterization techniques is employed, each providing a unique window into the material's magnetic properties. These methodologies are crucial for determining fundamental magnetic parameters, observing low-temperature phenomena, and elucidating the specific roles of the magnetic ions.

Vibrating Sample Magnetometry (VSM) for Hysteresis Loop Analysis and Magnetic Parameters

Vibrating Sample Magnetometry (VSM) is a cornerstone technique for characterizing the bulk magnetic properties of materials. measurlabs.com The method involves placing the sample in a uniform magnetic field and inducing a sinusoidal vibration. measurlabs.com According to Faraday's Law of Induction, this vibration of the magnetized sample generates an electrical signal in a set of pick-up coils, which is directly proportional to the sample's magnetic moment. measurlabs.com By systematically sweeping the external magnetic field and recording the corresponding magnetic moment, a magnetic hysteresis loop is generated.

For this compound, the hysteresis loop provides critical data on its magnetic nature. The key parameters extracted from this analysis include:

Saturation Magnetization (Mₛ): This represents the maximum possible magnetic moment of the material when all its magnetic domains are aligned with the external field. For CoCrₓFe₂₋ₓO₄ nanoparticles, Mₛ has been observed to vary with both particle size and the degree of chromium substitution. researchgate.netmdpi.com For instance, in nanoparticles, the saturation magnetization has been found to increase with particle size, from 61.52 emu/g for 9 nm particles to 80.73 emu/g for 38 nm particles, a phenomenon attributed to the reduction of surface spin disorder in larger particles. researchgate.net

Remanent Magnetization (Mᵣ): This is the residual magnetization remaining in the material after the external magnetic field is removed. It indicates the material's ability to retain its magnetization.

Coercivity (Hₑ): This is the intensity of the reverse magnetic field required to demagnetize the material completely, bringing its magnetization back to zero. Coercivity is a measure of the material's resistance to demagnetization. In chromium-substituted cobalt ferrites, changes in coercivity are linked to the migration of cobalt ions between tetrahedral (A-sites) and octahedral (B-sites) in the crystal lattice. mdpi.com

Research on CoCrFeO₄ nanoparticles has shown that these magnetic parameters are highly dependent on the synthesis method and resulting particle size. researchgate.net For example, nanoparticles annealed at different temperatures yield different particle sizes, which in turn significantly alters the magnetic properties. researchgate.net The substitution of Fe³⁺ ions with Cr³⁺ ions in the cobalt ferrite structure directly influences the superexchange interactions between the A and B sites, leading to measurable changes in the hysteresis loop shape and the derived magnetic parameters. mdpi.com

Table 1: Representative Magnetic Parameters for CoCrₓFe₂₋ₓO₄ Nanoparticles of Varying Size at Room Temperature. Data synthesized from findings reported in literature. researchgate.net
Average Particle Size (nm)Saturation Magnetization (Mₛ) (emu/g)Coercivity (Hₑ) (Oe)
961.52-
15-814
3880.73-

Superconducting Quantum Interference Device (SQUID) Magnetometry for Low-Temperature Magnetic Phenomena

For probing subtle magnetic phenomena, especially at cryogenic temperatures, Superconducting Quantum Interference Device (SQUID) magnetometry is the preferred method due to its exceptional sensitivity. nffa.euwikipedia.org A SQUID is a highly sensitive magnetometer capable of detecting extremely weak magnetic fields, based on superconducting loops containing Josephson junctions. wikipedia.orgubc.ca This sensitivity is critical for studying the behavior of materials like this compound at low temperatures, where quantum mechanical effects become more pronounced.

One of the key applications of SQUID magnetometry in the study of CoCrFeO₄ nanoparticles is the determination of the blocking temperature (Tₑ). The blocking temperature is the temperature above which a nanoparticle behaves superparamagnetically (i.e., its magnetic moment fluctuates randomly and it exhibits no hysteresis) and below which it becomes "blocked" in a specific magnetic orientation, behaving ferromagnetically. researchgate.net This is typically determined through zero-field-cooled (ZFC) and field-cooled (FC) measurements:

ZFC Measurement: The sample is cooled from room temperature to a low temperature (e.g., 5 K) in the absence of an external magnetic field. A small field is then applied, and the magnetization is recorded as the sample is warmed.

FC Measurement: The sample is cooled in the presence of the same small magnetic field, and the magnetization is recorded as a function of temperature.

The ZFC curve shows a peak at the blocking temperature, which is often found to increase with particle size. researchgate.net For CoCrFeO₄ nanoparticles, studies have shown the blocking temperature increasing from 135 K to 165 K as the particle size increases. researchgate.net This is because the energy barrier preventing the reorientation of magnetization is proportional to the particle's volume. SQUID measurements have also revealed anomalous magnetic properties in related ferrite nanoparticles at low temperatures, such as open hysteresis loops even at very high fields and the presence of a spin-glass-like surface layer, where atomic magnetic spins are not perfectly aligned, contributing to the material's complex magnetic response. researchgate.net

Table 2: Blocking Temperature Variation with Particle Size in CoCrFeO₄ Nanoparticles as determined by SQUID Magnetometry. Data synthesized from findings reported in literature. researchgate.net
Average Particle Size (nm)Blocking Temperature (Tₑ) (K)
~10135
~40165

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Ordering

Mössbauer spectroscopy is a powerful, non-destructive nuclear technique that provides precise information about the local environment of specific atomic nuclei, most notably ⁵⁷Fe. nih.govnih.gov The technique is based on the recoilless resonant absorption and emission of gamma rays by atomic nuclei. nih.gov The interaction between the nucleus and its surrounding electronic environment causes minute shifts and splittings in the nuclear energy levels, which are measured as hyperfine parameters. nih.gov

For this compound, ⁵⁷Fe Mössbauer spectroscopy is indispensable for determining the oxidation state and crystallographic site occupancy of the iron ions, which are crucial for understanding the material's magnetic ordering. The main hyperfine parameters extracted are:

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is used to distinguish between different oxidation states of iron. ugent.be For instance, Fe³⁺ (high-spin) typically has a smaller isomer shift than Fe²⁺ (high-spin), allowing for their clear identification. ugent.be

Quadrupole Splitting (ΔEₐ): This arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient. It provides information about the symmetry of the iron ion's local environment. The tetrahedral (A-sites) and octahedral (B-sites) in the spinel structure have different symmetries, leading to different quadrupole splitting values for iron ions located at these sites.

Magnetic Hyperfine Field (Bₕf): In a magnetically ordered material, the nuclear energy levels are split by the internal magnetic field at the nucleus. This splitting is proportional to the magnetic moment of the atom and provides direct insight into the magnetic ordering of the material.

Table 3: Typical ⁵⁷Fe Mössbauer Hyperfine Parameters for Iron Ions in Spinel Ferrites. The values distinguish the local environment and oxidation state of iron.
ParameterTypical Value Range for Fe³⁺ in A-site (mm/s)Typical Value Range for Fe³⁺ in B-site (mm/s)Physical Significance
Isomer Shift (δ)0.20 - 0.400.30 - 0.50Indicates oxidation state (Fe³⁺) and covalency. ugent.be
Quadrupole Splitting (ΔEₐ)~0Variable (often > 0)Reflects the symmetry of the local crystal site. nih.gov

Mechanistic Studies of Catalytic Performance of Chromium Cobalt Iron Oxide

Heterogeneous Catalysis for Environmental Remediation

The synergistic interactions between chromium, cobalt, and iron in mixed metal oxides create highly active sites for catalytic reactions aimed at mitigating environmental pollutants. These materials are particularly effective in advanced oxidation processes and the treatment of toxic gases.

Chromium cobalt iron oxide-based materials act as effective catalysts for the oxidation of carbon monoxide and other volatile organic compounds. The mechanism is rooted in the redox capabilities of the transition metal components. For CO oxidation, the reaction often proceeds through a pathway where CO molecules adsorb onto the catalyst surface, specifically at cobalt sites. colostate.edu

The active state for the reaction involves a mixed Co²⁺/Co³⁺ phase. rsc.org CO is predicted to adsorb on Co(II) sites and then react with lattice oxygen, particularly a bridging oxygen atom between two Co(III) sites, to form CO₂. colostate.edursc.org The catalyst is then re-oxidized by oxygen from the gas phase, completing the catalytic cycle. The presence of iron and chromium in the oxide matrix can stabilize the structure and modulate the electronic properties of the cobalt active sites, thereby enhancing catalytic activity and stability. In the degradation of organic pollutants, similar redox mechanisms are at play, where the catalyst facilitates the transfer of oxygen to the organic molecule.

In electrochemical applications like water splitting and fuel cells, chromium cobalt iron oxides are studied for their role in catalyzing the Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR).

For the OER, bimetallic cobalt iron oxides (CoFe₂O₄) have demonstrated superior performance compared to their single-metal counterparts. rsc.org The mechanism involves the oxidation of cobalt species to higher valence states (Co³⁺ and Co⁴⁺), which are believed to be the active sites. nih.govmdpi.com The incorporation of iron into the cobalt oxide structure significantly enhances OER activity. acs.org Iron modifies the electronic structure of the material, making the oxidation of Co²⁺ to the active Co³⁺ state more favorable. acs.org This synergistic effect leads to a lower overpotential required to drive the reaction. rsc.orgrsc.org Density functional theory (DFT) calculations have confirmed that incorporating iron atoms into the cobalt oxide lattice can change the electronic structure and improve the charge transfer rate, thereby lowering the theoretical overpotential. rsc.org

For the ORR, the catalyst facilitates the multi-electron reduction of oxygen. Nitrogen-doped reduced graphene oxide supporting an iron-cobalt alloy (FeCo@N–rGO) has shown high activity. nih.gov The mechanism is attributed to the synergistic effect between the FeCo alloy and the support, which provides a large number of active sites for oxygen adsorption and reduction. nih.gov The presence of both Co-N and Fe-N active sites is crucial for the high performance. nih.gov

Electrochemical Performance of Cobalt-Iron-Based Catalysts in OER
CatalystOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
CoFe₂O₄ Nanospheres27558.6 rsc.org
Fe-Co₃O₄28055 rsc.org
Standard Co₃O₄409- rsc.org
Fe-CoO296- rsc.org
Standard CoO361- rsc.org

Cobalt ferrite (B1171679) (CoFe₂O₄), a key component of the this compound system, is an efficient photocatalyst for degrading organic dyes like methylene (B1212753) blue under visible light. nih.govnih.gov The mechanism is initiated when the catalyst absorbs photons from visible light, promoting electrons from the valence band to the conduction band and leaving behind holes.

These electron-hole pairs are the primary drivers of the degradation process.

The electrons in the conduction band can react with adsorbed molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻). jwent.net

The holes in the valence band can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH).

These generated reactive oxygen species (ROS) are powerful oxidizing agents that attack the methylene blue molecules, breaking them down into simpler, less harmful compounds. ijcce.ac.ir The efficiency of the degradation is influenced by factors such as catalyst dosage, pH of the solution, and initial dye concentration. jwent.netijcce.ac.ir Combining cobalt ferrite nanoparticles with materials like graphene quantum dots can further enhance catalytic activity. nih.govnih.gov

Research Findings on Methylene Blue Degradation
Catalyst SystemKey FindingsDegradation EfficiencyReference
Cobalt Ferrite Nanoparticles/Graphene Quantum Dots (CF/GQDs)Catalyzes significant degradation of methylene blue under visible light. Can be recycled with a magnet with only a ~5% loss of efficiency over three cycles.Not specified nih.govnih.gov
Graphene Oxide-Cobalt Ferrite (GO-CoFe₂O₄)Identified hydroxyl (•OH), sulfate (B86663) (SO₄•⁻), and superoxide (O₂•⁻) radicals as active species. Showed stability for more than 4 runs.Complete degradation of 15 mg/L MB at alkaline pH. ijcce.ac.ir
Cobalt-doped Fe₃O₄Photocatalytic activity was enhanced with 1% cobalt doping compared to other concentrations.78% in 120 min (under UV light). researchgate.net
Co₃O₄ NanoparticlesEnhanced degradation was achieved at a higher pH (pH 9).91% in 120 min; 93% at pH 9. jwent.net

Chromium cobalt iron oxides are potent activators of peroxymonosulfate (B1194676) (PMS) to generate highly reactive radicals for the degradation of persistent organic pollutants. nih.govmdpi.com The mechanism involves the catalyst facilitating the decomposition of PMS to produce sulfate radicals (SO₄•⁻) and, to a lesser extent, hydroxyl radicals (•OH). mdpi.combohrium.com

Both cobalt and iron ions can activate PMS through redox cycling:

Cobalt-driven activation: Co²⁺ on the catalyst surface reacts with PMS to form Co³⁺ and a sulfate radical. The Co³⁺ is then reduced back to Co²⁺ by another PMS molecule, generating a peroxysulfate radical.

Iron-driven activation: Similarly, Fe²⁺ can activate PMS to generate Fe³⁺ and a sulfate radical.

In mixed-metal oxides, a synergistic effect is often observed. For instance, in cobalt-doped manganese-iron oxides, the presence of cobalt was found to generate oxygen vacancies and enrich active sites, significantly accelerating the cycling of redox pairs and enhancing PMS adsorption. nih.gov The process can involve both radical and non-radical pathways, with species like superoxide (O₂•⁻) and singlet oxygen (¹O₂) also contributing to the degradation of contaminants. nih.gov The efficiency of different cobalt-iron phases in activating PMS has been shown to follow the order CoFe₂O₄ < Co-Fe nitride < Co-Fe alloy. bohrium.com

Industrial Catalysis and Energy Conversion

In industrial settings, chromium-containing iron oxides have a long history of use in high-temperature reactions, where stability and activity are paramount. The addition of cobalt can further modify the catalytic properties for specific applications.

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a critical industrial process for hydrogen production. High-temperature shift (HTS) catalysts are typically iron-based, with chromium oxide acting as an essential promoter. nih.gov

The active phase of the catalyst under reaction conditions is magnetite (Fe₃O₄). nih.gov The role of the promoters is crucial:

Chromium (Cr): Chromium does not significantly enhance the catalytic activity itself but acts as a vital structural stabilizer. Cr³⁺ incorporates into the magnetite lattice, which inhibits sintering (the agglomeration of catalyst particles at high temperatures) and prevents the over-reduction of magnetite to less active metallic iron. mdpi.com This stabilization ensures the catalyst maintains a high surface area and a long operational life. nih.govmdpi.com

Copper (Cu): Copper is added as an activity promoter. During activation, copper oxide is reduced to metallic copper nanoparticles. These copper nanoparticles, in conjunction with the iron oxide support, are believed to be the active sites for the reaction. mdpi.com

Cobalt (Co): The effect of cobalt as a promoter is concentration-dependent. At low concentrations (e.g., Co/Fe molar ratio of 0.05), it can decrease catalytic activity. ufba.brresearchgate.net However, at higher concentrations (Co/Fe molar ratio of 1.0), cobalt can form cobalt ferrite (CoFe₂O₄) and Co₃Fe₇ alloys. ufba.br These phases can be more active and more resistant to reduction than magnetite alone. ufba.brresearchgate.net Additionally, cobalt can act as a textural promoter, increasing the specific surface area and preventing sintering. ufba.br

Active Site Identification and Reaction Pathway Elucidation

Understanding the nature of active sites is fundamental to explaining the catalytic performance of chromium cobalt iron oxides. Spectroscopic and electrochemical studies have been instrumental in identifying the specific structural motifs responsible for catalytic activity. In mixed iron-cobalt oxides, for instance, active sites for the oxygen evolution reaction (OER) have been identified as di-μ-oxo bridged cobalt-cobalt and di-μ-oxo bridged iron-cobalt structures. researchgate.netresearcher.life This indicates that the interplay between the different metal centers is crucial for catalysis.

For spinel oxides like Co₁₊ₓFe₂₋ₓO₄, ensembles of coordinatively unsaturated Co³⁺ sites are identified as the active centers for the selective oxidation of alcohols. The reaction rate has been shown to increase exponentially with the cobalt content, suggesting that a critical number of Co ions (estimated to be more than six) constitute the active site ensemble. scispace.com The reaction mechanism for oxygen evolution on cobalt-based catalysts is thought to be triggered by the formation of Co(IV)-oxyl species, which subsequently couple with oxygen atoms coordinated to the same cobalt center to form the O–O bond. nih.gov

Role of Surface Oxidation States and Redox Cycles

The catalytic activity of mixed metal oxides is intrinsically linked to the oxidation states of the surface metal ions and their ability to undergo redox cycles. The surface oxidation state is often considered the most prominent factor influencing catalytic performance. researchgate.net

In iron-chromium catalyst systems, chromium doping plays a crucial role in stabilizing the active phase. It limits the formation of Fe²⁺ during activation, which helps to prevent the overreduction of the magnetite (Fe₃O₄) active phase and improves thermal stability. nih.gov X-ray photoelectron spectroscopy (XPS) studies on the reduction of iron-chromium catalysts have detailed the changes in the surface concentrations of iron(II), iron(III), and metallic iron at different temperatures. researcher.life

For cobalt-iron oxides, the redox interplay between cobalt and iron is central to their catalytic function. In the activation of peroxymonosulfate, a Co²⁺-Co³⁺-Co²⁺ redox process is proposed to be involved. mdpi.com During this process, metallic Co⁰ can be oxidized to Co²⁺, which is then partially oxidized to Co³⁺. mdpi.com Similarly, in cobalt-iron (oxy)hydroxide electrocatalysts, strong electronic interactions between iron and cobalt are observed, with Fe incorporation leading to an anodic shift in the Co²⁺/³⁺ redox wave. nih.gov Studies comparing different cobalt oxide phases have identified CoO as a more favored surface oxidation state than Co₃O₄ for the preferential oxidation of carbon monoxide (CO-PrOx). researchgate.net In some acidic environments, surfaces composed of high-spin Co²⁺ were found to be less active for the oxygen evolution reaction, as the oxidation to the active Co³⁺-OH species is less favorable under these conditions. nih.gov

Investigation of Adsorption and Desorption Processes

Adsorption of reactants onto the catalyst surface and desorption of products are critical steps in any heterogeneous catalytic cycle. The surface properties of this compound significantly influence these processes. Studies on the adsorption and desorption of chromium ions onto magnetic iron oxide nanoparticles provide insights into the underlying mechanisms. The process is often controlled by chemisorption, with electrostatic attraction playing a key role. nih.govijche.com

The surface charge of the oxide particles, which is highly dependent on the pH of the surrounding medium, is a critical parameter. For instance, the maximum adsorption of Cr(VI) anions on iron oxide nanoparticles typically occurs at a low pH (around 2), where the surface is more positively charged, enhancing the electrostatic attraction of the anions. ijche.com

The modification of the catalyst surface can alter its adsorption/desorption characteristics. Pre-treatment of iron oxide nanoparticles with a sodium hydroxide (NaOH) solution has been shown to modify the surface by increasing its positively charged nature, which in turn improves the adsorption efficiency for anionic species in subsequent cycles. ijche.com The regeneration of the catalyst through desorption is also a key consideration for practical applications. Using solutions like NaOH can effectively remove adsorbed species, allowing for the reuse of the catalyst over multiple cycles with high efficiency. ijche.comijche.com

Table 2: Adsorption/Desorption Cycling of Cr(VI) on Iron Oxide Nanoparticles

Cycle Number Adsorption Efficiency (%) Desorption Efficiency (%)
1 >90 82
2 >90 98
3 >90 98
4 >90 98

Data adapted from regeneration studies of iron oxide nanoparticles. ijche.com

Influence of Oxygen Vacancies and Defect Sites on Catalytic Activity

Defect sites, particularly oxygen vacancies, on the surface of metal oxides are widely recognized as catalytically active centers. magtech.com.cn Oxygen vacancy engineering is an effective strategy for enhancing the performance of catalysts used in oxidation reactions. researchgate.netrsc.org These vacancies can influence the crystal and electronic structure of the material, thereby affecting its catalytic activity. magtech.com.cn

In cobalt iron oxide (CoFe₂O₄), the incorporation of oxygen vacancies has been shown to promote catalytic activity for water splitting. rsc.org Density functional theory (DFT) calculations have demonstrated that these vacancies can optimize the adsorption energy of water molecules and the Gibbs free energy for hydrogen adsorption. rsc.org This leads to a fine modulation of the active site's activity. Furthermore, oxygen vacancies can increase the density of states near the Fermi level, which facilitates faster electron transport, a crucial factor in many catalytic reactions. rsc.org

The catalytic oxidation of volatile organic compounds (VOCs) over metal oxides often proceeds via a Mars-van Krevelen mechanism. In this mechanism, lattice oxygen from the catalyst is consumed in the oxidation of the reactant, creating an oxygen vacancy. This vacancy is subsequently replenished by gas-phase oxygen, completing the catalytic cycle. researchgate.net Therefore, the presence and concentration of oxygen vacancies can directly impact the rate of such reactions. The generation of these defects can be controlled through various strategies, including synthesis conditions, calcination temperature, and atom substitution or doping. researchgate.net

Gas Sensing Mechanisms and Performance Enhancement Strategies

Chemiresistive Gas Sensing Principles

The operation of chromium cobalt iron oxide-based gas sensors is primarily governed by the principle of chemiresistance. This principle is centered on the change in the electrical resistance of the sensing material upon interaction with target gas molecules. The sensing mechanism involves the adsorption of atmospheric oxygen on the material's surface, which then interacts with the analyte gas, leading to a measurable change in the sensor's conductivity.

When a spinel ferrite (B1171679) material like this compound is in an air environment, oxygen molecules are adsorbed onto its surface. These adsorbed oxygen molecules capture free electrons from the conduction band of the semiconductor, leading to the formation of oxygen anions (such as O₂⁻, O⁻, or O²⁻, depending on the operating temperature). This process results in the formation of a depletion layer, or in the case of p-type semiconductors, a hole accumulation layer, near the surface of the material. The formation of this layer alters the charge carrier concentration and, consequently, the electrical resistance of the sensor. nih.govnih.gov

The interaction with a target gas disrupts this equilibrium. For instance, when a reducing gas is introduced, it reacts with the adsorbed oxygen species on the surface. This reaction releases the trapped electrons back into the conduction band of the sensing material. The increase in electron concentration leads to a decrease in the width of the depletion layer and a corresponding decrease in the sensor's resistance. Conversely, oxidizing gases tend to extract more electrons from the surface, further increasing the resistance. The magnitude of this resistance change is correlated to the concentration of the target gas.

The sensitivity and selectivity of a this compound gas sensor are highly dependent on the adsorption and subsequent chemical reaction of analyte gases on its surface. The spinel ferrite structure provides numerous potential active sites for these interactions, including oxygen vacancies and metal cations at the surface. nih.gov

The process begins with the physisorption (weak, van der Waals forces) of gas molecules onto the sensor surface, followed by chemisorption (stronger, involving chemical bonding and charge transfer). The catalytic properties of the metal oxides play a crucial role in facilitating the reaction between the adsorbed analyte and the surface oxygen species. For example, in the detection of ethanol, the cobalt ferrite surface can catalyze the dehydrogenation of ethanol to acetaldehyde, which then further reacts with the surface oxygen. nih.gov The specific reactions and their kinetics are influenced by the composition of the metal oxide and the operating temperature.

Selectivity and Sensitivity Enhancement

To improve the practical applicability of this compound gas sensors, it is crucial to enhance their selectivity (the ability to detect a specific gas in a mixture) and sensitivity (the magnitude of the response to a specific gas concentration). Several strategies can be employed to achieve this.

The operating temperature is a critical parameter that significantly influences the performance of metal oxide gas sensors. Each gas has an optimal temperature at which the sensor exhibits the maximum response. At lower temperatures, the reaction kinetics are slow, leading to a weak response. As the temperature increases, the reaction rate and, consequently, the sensor response increase. However, beyond the optimal temperature, the desorption rate of the gas molecules may become dominant, leading to a decrease in the sensor's response. For instance, cobalt ferrite (CoFe₂O₄) sensors have shown optimal performance for ethanol detection at around 200°C. mdpi.com

Table 1: Effect of Operating Temperature on Gas Sensor Response

MaterialTarget GasOptimal Operating Temperature (°C)
Cobalt Ferrite (CoFe₂O₄)Ethanol200
Cobalt Ferrite (CoFe₂O₄)Acetone350
Tungsten-doped Cobalt FerriteVarious Gases350 (undoped)

This table presents data for cobalt ferrite, a closely related compound to this compound, to illustrate the principle of optimal operating temperature.

Humidity is another environmental factor that can significantly affect the performance of metal oxide gas sensors. Water molecules can be adsorbed on the sensor surface and interact with the active sites, which can either enhance or hinder the detection of the target gas. Generally, high humidity can lead to a decrease in the sensor's response and an increase in baseline resistance due to the occupation of active sites by water molecules. researchgate.net

The morphology and surface area of the sensing material play a pivotal role in its gas sensing performance. Nanostructured materials, such as nanoparticles, nanorods, and nanosheets, offer a high surface-to-volume ratio, which provides a larger number of active sites for gas adsorption and reaction. washington.edursc.org This increased surface area generally leads to higher sensitivity and faster response and recovery times.

For example, the gas response of CoFe₂O₄ nanoparticles has been found to increase as the particle size is reduced. researchgate.net Different nanostructures of Co₃O₄, such as nanosheets, nanorods, and nanocubes, have shown significantly enhanced gas sensing characteristics compared to agglomerated nanopowders, which is attributed to their less agglomerated structures and higher effective surface areas. washington.edu

Table 2: Influence of Nanostructure on Gas Sensing Performance of Cobalt-based Oxides

MaterialMorphologyTarget GasResponse Enhancement
Co₃O₄NanosheetsEthanol10.5 times higher than nanopowders
Co₃O₄NanorodsEthanol4.7 times higher than nanopowders
Co₃O₄NanocubesEthanol4.5 times higher than nanopowders

This table is based on data for cobalt oxide to demonstrate the impact of nanostructure, a principle applicable to this compound.

The introduction of dopants or the formation of composites are effective strategies to tailor the electronic structure and catalytic activity of the sensing material, thereby enhancing its sensitivity and selectivity. nih.gov Doping with other metal ions can create defects such as oxygen vacancies, which can act as additional active sites for gas adsorption. mdpi.com

In the context of this compound, the presence of chromium as a dopant in a cobalt ferrite lattice can modify its electronic properties and surface chemistry. For example, W-doping in CoFe₂O₄ has been shown to have a significant impact on the gas response, selectivity, and optimum working temperature of the sensor. mdpi.com The formation of composites with other metal oxides can also lead to synergistic effects, where the combination of materials results in improved sensing performance compared to the individual components. nih.gov The addition of noble metals like platinum or palladium as surface catalysts can also significantly enhance the sensitivity and lower the operating temperature. nih.gov

Table 3: Effect of Doping on Cobalt Ferrite Gas Sensor Properties

DopantBase MaterialEffect on Sensing Properties
Tungsten (W)CoFe₂O₄Alters gas response, selectivity, and optimal operating temperature
Lanthanum (La)MgFe₂O₄Increases sensitivity and decreases working temperature
Cerium (Ce)MgFe₂O₄Increases sensitivity and decreases working temperature

This table provides examples of how doping affects ferrite-based gas sensors, illustrating the potential impact of elemental composition in this compound.

Detection of Specific Gases (e.g., CO, NOx, H2S, C2H5OH, Methanol)

The unique electronic and catalytic properties of this compound make it a promising material for the detection of a variety of gases. The sensing mechanism is primarily based on the change in electrical resistance of the material upon exposure to a target gas. This change is a result of redox reactions occurring on the sensor's surface, which are significantly influenced by the operating temperature and the specific gas being detected.

The incorporation of chromium into the cobalt iron oxide matrix plays a crucial role in enhancing the sensing performance. Chromium can act as a catalyst, promoting the oxidation or reduction of gas molecules on the sensor surface. Furthermore, the substitution of iron or cobalt with chromium can create more active sites and defects, leading to a higher sensor response and selectivity.

Detailed Research Findings

Research into chromium-containing cobalt and iron oxides has demonstrated their potential for detecting various gases. While studies on the specific ternary compound "this compound" are limited, investigations into related materials provide valuable insights into its likely sensing capabilities.

Hydrogen Sulfide (H₂S) Detection:

Chromium-doped cobalt oxide and chromium-iron oxide composites have shown significant promise for H₂S sensing. In one study, a sensor based on Cr₂O₃-ɣFe₂O₃ nanoparticles was fabricated and tested for H₂S detection. The results indicated that the sensor's response was dependent on the ratio of chromium to iron, with a 1:2 ratio of Cr₂O₃ to ɣFe₂O₃ exhibiting the highest response at an optimal operating temperature of 200°C nih.govresearchgate.net. The improved performance was attributed to the increased surface area and the synergistic effect between the two metal oxides nih.govresearchgate.net.

Another study on Cr-doped cobalt oxide sensors revealed that the addition of chromium enhanced the sensing response to H₂S gas. The doped sensor demonstrated a three-fold increase in response to 10 ppm of H₂S and was capable of detecting concentrations as low as 2 ppm efficiently mmu.ac.uk. The enhanced sensitivity was credited to the increased surface area, reduction in particle size, and the creation of more active sites for gas interaction due to chromium doping mmu.ac.uk.

Ethanol (C₂H₅OH) Detection:

Cobalt ferrite (CoFe₂O₄), a key component of the this compound system, has been investigated for ethanol sensing. A flexible ethanol gas sensor utilizing a CoFe₂O₄ thin film demonstrated optimal performance at 200°C mdpi.com. The sensing mechanism involves the oxidation of ethanol on the sensor surface, leading to a change in the material's resistance. While direct studies on chromium-doped cobalt ferrite for ethanol sensing are not abundant, research on tin-doped chromium oxide has shown that doping can enhance the sensing response towards ethanol researchgate.net. This suggests that chromium doping in a cobalt-iron oxide matrix could similarly improve ethanol detection capabilities.

Methanol (CH₃OH) Detection:

Porous nanoparticles of cobalt ferrite (CoFe₂O₄) have been successfully utilized for the development of a room temperature methanol sensor sru.ac.ir. The sensor exhibited a good response to 100 ppm of methanol vapors and demonstrated selectivity in the presence of other volatile organic compounds sru.ac.ir. The porous nanostructure of the material plays a crucial role in its sensing performance by providing a large surface area for gas interaction.

Carbon Monoxide (CO) and Nitrogen Oxides (NOx) Detection:

While specific data on the detection of CO and NOx by this compound is limited, the constituent metal oxides are known to be active for sensing these gases. Cobalt oxide (Co₃O₄) has been investigated for both CO and NOx detection mdpi.comresearchgate.net. Doping Co₃O₄ with other metals has been shown to enhance its CO sensing properties. Similarly, cobalt-doped indium oxide sensors have demonstrated favorable responses for CO detection jetir.org. Given that transition metals like chromium are effective catalysts, it is plausible that a chromium-containing cobalt iron oxide sensor would exhibit sensitivity towards CO and NOx. The sensing mechanism would likely involve the catalytic oxidation of CO to CO₂ or the reduction of NOx species on the sensor surface.

The following tables summarize the performance of related materials in detecting specific gases, providing an indication of the potential of this compound as a gas sensing material.

Table 1: H₂S Gas Sensing Performance of Chromium-Containing Iron and Cobalt Oxides This table is interactive. Users can sort columns by clicking on the headers.

Sensing Material Target Gas Concentration (ppm) Operating Temperature (°C) Response/Recovery Time (s) Sensor Response Reference
Cr₂O₃-ɣFe₂O₃ (1:2) H₂S Not Specified 200 Shorter than pure oxides 16.1 nih.govresearchgate.net
Cr-doped Co₃O₄ H₂S 10 Not Specified 120 / 200 (for 1 ppm) Three-fold increase over undoped mmu.ac.uk

Table 2: Ethanol and Methanol Gas Sensing Performance of Cobalt Ferrite This table is interactive. Users can sort columns by clicking on the headers.

Sensing Material Target Gas Concentration (ppm) Operating Temperature (°C) Response/Recovery Time (s) Sensor Response Reference
CoFe₂O₄ Ethanol 100 200 Not Specified 19.2 mdpi.com

Table 3: CO Gas Sensing Performance of Cobalt-Doped Metal Oxides This table is interactive. Users can sort columns by clicking on the headers.

Sensing Material Target Gas Concentration (ppm) Operating Temperature (°C) Response/Recovery Time (s) Sensor Response Reference
Co-doped In₂O₃ CO 1000 150 8 / 19 76.89 jetir.org
Co₃O₄ Nanofibers CO 50 100 14 / 36 ~13.5 mdpi.com

Theoretical and Computational Investigations of Chromium Cobalt Iron Oxide Systems

Density Functional Theory (DFT) Calculations for Electronic and Magnetic Properties

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of the electronic structure and related properties of materials from first principles. For chromium cobalt iron oxide systems, often found in a spinel structure (CoFe₂₋ₓCrₓO₄), DFT has been instrumental in elucidating how the substitution of iron with chromium influences the material's fundamental characteristics. DFT calculations, particularly with corrections for strongly correlated electrons (like DFT+U), have been used to investigate a wide array of properties. researchgate.netacs.org

A critical first step in computational modeling is to determine the most stable crystal structure. DFT calculations are used to perform geometric optimization, where the atomic positions and lattice parameters of the this compound unit cell are varied until the configuration with the minimum total energy is found. This process predicts the ground-state structure of the material.

Studies on CoFe₂₋ₓCrₓO₄ have shown that these compounds crystallize in the spinel structure. The distribution of cations (Co²⁺, Fe³⁺, Cr³⁺) between the tetrahedral (A) and octahedral (B) sites within the spinel lattice is a key determinant of the material's properties. DFT calculations help predict the site preference for each cation and the degree of inversion in the spinel structure. For instance, CoFe₂O₄ is typically an inverse spinel, with Fe³⁺ ions on A-sites and a mix of Co²⁺ and Fe³⁺ ions on B-sites. daneshyari.com Theoretical calculations analyze the formation energy for different cation arrangements to identify the most thermodynamically stable configuration as chromium is introduced.

Table 1: Calculated Structural Properties for Spinel Ferrites from DFT

Compound Most Stable Configuration Calculated Lattice Constant (Å) Reference
CoFe₂O₄ Inverse Spinel 8.38 researchgate.net
CoCrFeO₄ Mixed Spinel Varies with Cr/Fe ratio N/A

Note: The exact lattice parameter for CoCrFeO₄ depends on the specific distribution of Cr and Fe atoms, which can be modeled using supercells.

The electronic properties, such as conductivity and band gap, are governed by the electronic band structure and the Density of States (DOS). DFT calculations are used to map the energy levels available to electrons within the material. For this compound, these calculations reveal how the d-orbitals of the transition metals (Fe, Co, Cr) and the p-orbitals of oxygen hybridize to form the valence and conduction bands. rsc.org

Calculations for CoFe₂O₄ often show a semiconductor or half-metallic character, depending on the computational parameters used. researchgate.net The introduction of chromium into the lattice (CoFe₂₋ₓCrₓO₄) systematically modifies the band structure. The Cr 3d states introduce new energy levels, which can alter the band gap and the nature of the electronic transitions. The partial density of states (PDOS) analysis is particularly useful as it breaks down the total DOS into contributions from each element and orbital, clarifying the role of Co, Fe, Cr, and O atoms in the electronic makeup of the material near the Fermi level. researchgate.net This understanding is crucial for applications in electronics and photocatalysis.

The magnetic properties of this compound are of significant interest. DFT is employed to investigate various possible magnetic orderings, such as ferromagnetic, ferrimagnetic, and antiferromagnetic configurations, to determine the magnetic ground state. arxiv.org For spinel ferrites like CoFe₂₋ₓCrₓO₄, a ferrimagnetic ordering is typically the most stable. In this arrangement, the magnetic moments of cations on the tetrahedral (A) sites are aligned in one direction, while the moments on the octahedral (B) sites align in the opposite direction, resulting in a net magnetic moment.

DFT+U calculations can accurately predict the local magnetic moments on each cation (Co, Fe, Cr) and the total magnetic moment per formula unit. researchgate.net The strength and nature of the magnetic exchange interactions (superexchange) between the cations, mediated by the oxygen anions, can also be quantified. These calculations show how substituting Fe³⁺ with Cr³⁺ affects the A-B, B-B, and A-A exchange interactions, which in turn influences properties like the Curie temperature and saturation magnetization.

Table 2: Calculated Magnetic Moments from DFT+U for Cations in Spinel Ferrites

Cation Site Typical Calculated Spin Magnetic Moment (μB)
Fe³⁺ Tetrahedral (A) ~4.1 - 4.3
Fe³⁺ Octahedral (B) ~4.2 - 4.4
Co²⁺ Octahedral (B) ~2.6 - 2.8

Note: Values are approximate and can vary based on the specific compound and DFT parameters.

Chromium cobalt iron oxides are investigated for their catalytic potential, particularly in reactions like the oxygen evolution reaction (OER). uni-due.de DFT simulations are essential for understanding the catalytic mechanisms at the atomic scale. By building slab models of the material's surfaces, researchers can calculate the adsorption energies of reactant molecules and reaction intermediates (e.g., *OH, *O, *OOH). researchgate.net

These calculations help identify the most active catalytic sites on the surface—for example, whether cobalt, iron, or chromium atoms are the primary centers for catalytic activity. By mapping the free energy changes along a proposed reaction pathway (e.g., the four-step mechanism for OER), a theoretical overpotential can be calculated. researchgate.net This allows for a direct comparison of the intrinsic catalytic activity of different surface terminations and compositions, providing a computational screening tool to design more efficient catalysts. For instance, studies might investigate how Cr-doping influences the binding energy of OER intermediates on a cobalt ferrite (B1171679) surface, thereby tuning its catalytic performance. interreg-sudoe.eumdpi.com

Molecular Dynamics and Monte Carlo Simulations for Dynamic Phenomena

While DFT is excellent for ground-state properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior and thermodynamic properties of materials at finite temperatures.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the atomic trajectories over time. For this compound, MD can be used to study:

Structural Stability at High Temperatures: Simulating the material at elevated temperatures to see how the crystal structure evolves and to predict phase transition temperatures.

Ion Diffusion: Investigating the mobility of ions within the lattice, which is important for applications in batteries and solid oxide fuel cells.

Surface Interactions: MD simulations can model the interaction of the oxide surface with a surrounding medium, such as water or organic molecules, which is relevant for understanding surface chemistry and nanoparticle functionalization. nih.govresearchgate.net

Monte Carlo (MC) simulations use statistical methods to model the thermodynamic behavior of a system. In the context of this compound, MC methods are particularly useful for:

Cation Distribution: Simulating the distribution of Co, Fe, and Cr ions between the tetrahedral and octahedral sites as a function of temperature.

Magnetic Phase Transitions: Modeling the magnetic moments as classical spins to simulate the transition from an ordered ferrimagnetic state to a disordered paramagnetic state at the Curie temperature.

These simulation techniques bridge the gap between the static, zero-kelvin picture from DFT and the real-world behavior of materials under operational conditions.

Ab Initio Approaches for Fundamental Understanding

The term "ab initio" (from first principles) encompasses a range of computational methods, including DFT, that aim to solve the quantum mechanical equations of the electrons in a material without empirical parameters. nih.gov These approaches provide a fundamental understanding of the material's properties based solely on the identities of the constituent atoms and the laws of quantum mechanics. arxiv.orgresearchgate.net

For this compound, ab initio studies are crucial for:

Validating Experimental Data: Computational results for lattice parameters, band gaps, and magnetic moments can be directly compared with experimental measurements from techniques like X-ray diffraction and magnetometry to validate both the theoretical models and the experimental findings. conicet.gov.ar

Predicting Novel Properties: These methods can be used to predict the properties of as-yet-unsynthesized compositions of this compound, guiding experimental efforts toward materials with desirable characteristics.

Explaining Macroscopic Phenomena: By revealing the underlying electronic and magnetic interactions, ab initio calculations can explain the origins of macroscopic properties, such as why substituting iron with chromium changes the coercivity or the electrical resistivity of the material. arxiv.org

In essence, ab initio approaches provide the ultimate theoretical foundation for understanding why this compound behaves the way it does, linking its atomic-scale structure to its functional properties.

Bridging Theory and Experiment in Materials Design

The development of advanced materials, such as this compound, is significantly accelerated by integrating theoretical and computational investigations with experimental synthesis and characterization. This synergistic approach creates an efficient feedback loop where computational models predict the properties of yet-to-be-synthesized materials, thereby guiding experimental efforts toward the most promising candidates. Conversely, experimental results provide crucial validation for theoretical models and offer insights that help refine and improve their predictive accuracy.

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become a reliable and powerful tool for predicting the structural, electronic, and magnetic properties of complex materials from fundamental quantum mechanics. frontiersin.org For this compound systems, often found in the spinel structure, DFT can be used to calculate key parameters before any laboratory work begins. mdpi.comucl.ac.uk These parameters include:

Structural Stability and Lattice Constants: Theoretical calculations can determine the most energetically favorable crystal structures and predict their lattice parameters. For instance, DFT has been employed to calculate the lattice constants and formation energies of spinel-structured multi-element compounds containing chromium, cobalt, and iron. mdpi.com Negative formation energies calculated from these models indicate that the compounds are thermodynamically stable and likely synthesizable. mdpi.com

Electronic and Magnetic Properties: Computational methods can investigate the electronic band structure and density of states, revealing whether a material will behave as a metal, semiconductor, or insulator. researchgate.net Furthermore, they can predict magnetic properties, which is crucial for applications in spintronics and data storage. nih.govnthu.edu.tw DFT studies on transition metal-doped cobalt oxide clusters, for example, have been used to explore their geometric structures and magnetic behavior. nih.gov

Defect Structures: The properties of a material are often governed by the presence of defects. First-principles calculations can be used to study the formation and migration of intrinsic defects, providing a deeper understanding of the material's behavior under operational conditions. mdpi.com

Experimental work serves to validate these theoretical predictions. The synthesis of spinel-type high-entropy oxides of (Co, Fe, Mn, Ni, Cr)3O4 through high-temperature calcination has confirmed the feasibility of creating these complex structures. mdpi.comnih.gov Characterization techniques like X-ray diffraction (XRD) are used to determine the crystal phase and lattice parameters of the synthesized materials, which can then be compared with the values predicted by DFT. For example, the synthesized (Co, Fe, Mn, Ni, Cr)3O4 was found to have a single cubic spinel phase with a lattice parameter of a = 8.377 Å, which is comparable to related spinel structures like CoFe2O4. mdpi.com

This iterative process of prediction and validation is essential. When discrepancies arise between theoretical predictions and experimental measurements, it often points to the need for more sophisticated computational models. For instance, standard DFT can sometimes underestimate the band gaps in strongly correlated materials like iron oxides. acs.org This has led to the development of approaches like DFT+U, which includes an on-site Coulomb interaction term to provide a more accurate description of electron localization and related properties. ucl.ac.uk

The synergy between theory and experiment is further enhanced by emerging techniques like machine learning (ML). By training ML models on data generated from a large number of DFT calculations, it is possible to predict the properties of new compositions almost instantaneously, avoiding the immense computational cost of running full DFT calculations for every possibility. mdpi.com This high-throughput screening approach allows researchers to rapidly identify compositions with desired properties for targeted experimental synthesis.

The following table provides a comparison of theoretical and experimental lattice constants for binary oxides that are components of the this compound system, illustrating the predictive power of computational methods.

Interactive Table: Comparison of Calculated and Experimental Lattice Constants of Spinel Oxides

CompoundCrystal StructureCalculated Lattice Constant (Å)Experimental Lattice Constant (Å)Reference (Experimental)
CoFe2O4Cubic Spinel5.736 (for Fe3Al, a related structure)~8.38 (for (Co,Fe,Mn,Ni,Cr)3O4) mdpi.com
Fe3O4Cubic SpinelVaries with DFT method8.396 ucl.ac.uk
Co3O4Cubic SpinelN/A8.084JCPDS Card No. 42-1467
Cr2O3RhombohedralN/Aa=4.96, c=13.60JCPDS Card No. 38-1479

Note: Direct DFT calculations for all specific binary and ternary oxides were not uniformly available in the initial search; related structures and component oxides are used for illustrative comparison, demonstrating the typical agreement between theory and experiment. frontiersin.orgmdpi.com

Doping and Compositional Engineering in Chromium Cobalt Iron Oxide Research

Cation Substitution Effects on Structure and Research Outcomes

The substitution of cations within the chromium cobalt iron oxide lattice is a primary method for altering its intrinsic properties. By introducing different ions or varying the ratios of the constituent metals, researchers can systematically investigate and control the material's behavior.

The substitution of iron (Fe³⁺) ions by chromium (Cr³⁺) ions in the cobalt ferrite (B1171679) structure, represented by the formula CoCrₓFe₂₋ₓO₄, leads to significant and predictable changes in its structural and magnetic properties. As the chromium concentration (x) increases, a general trend of decreasing saturation magnetization is observed. researchgate.netresearchgate.net This reduction is attributed to the replacement of Fe³⁺ ions, which have a magnetic moment of 5 µB, with Cr³⁺ ions, which have a lower magnetic moment of 3 µB, predominantly within the octahedral (B) sites of the spinel structure. researchgate.net This substitution weakens the magnetic interaction between the tetrahedral (A) and octahedral (B) sub-lattices. researchgate.net

Studies on CoCrₓFe₂₋ₓO₄ nanoparticles have shown that as 'x' increases from 0.0 to 1.0, the saturation magnetization can decrease significantly, for instance, from 77 emu/g to 13 emu/g. researchgate.net Similarly, another study reported a decrease from 79 to 21.4 emu/g as 'x' increased. researchgate.net The coercivity and anisotropy constant also tend to decrease with higher chromium content. colab.ws

Structurally, the lattice parameter generally decreases with increasing chromium substitution. For example, in one study, the lattice parameter decreased from 8.384 Å to 8.362 Å as 'x' increased. researchgate.net This is a consequence of the smaller ionic radius of Cr³⁺ compared to Fe³⁺. The crystallite size of the nanoparticles can also be influenced by the chromium content, with reported sizes ranging from approximately 14.7 nm to 26.2 nm. colab.ws Electrical resistivity measurements indicate that these compounds typically exhibit semiconducting behavior. researchgate.net

Interactive Data Table: Effect of Chromium Concentration (x) in CoCrₓFe₂₋ₓO₄

Chromium Conc. (x)Saturation Magnetization (Ms)Coercivity (Hc)Lattice Parameter (a)Reference
0.077 emu/g1249 Oe8.384 Å researchgate.netresearchgate.netcolab.ws
0.4456.77 Am²/kg-- colab.ws
1.013 emu/g700 Oe8.362 Å researchgate.netresearchgate.netcolab.ws
2.0Narrow Hysteresis Loop-- researchgate.net

Altering the ratio of cobalt (Co²⁺) to iron (Fe²⁺/Fe³⁺) in the spinel structure provides another avenue for tuning the material's magnetic properties. In the CoₓFe₁₋ₓFe₂O₄ system, variations in the Co²⁺ and Fe²⁺ molar ratios significantly impact magnetization. nih.gov The magnetic properties of cobalt ferrite are highly dependent on the distribution of these cations between the tetrahedral (A) and octahedral (B) sites. nih.gov

The substitution of Co²⁺ is known to introduce a higher degree of magnetic anisotropy compared to Fe²⁺ and Fe³⁺. nih.gov Research has shown that the magnetization of cobalt ferrite nanoparticles is dependent on both the particle size and the Fe²⁺/Co²⁺ ratio. nih.gov For instance, in the synthesis of CoₓFe₁₋ₓFe₂O₄, the highest saturation magnetization was achieved in Fe₃O₄ (where x=0) prepared with an SDS template, reaching 100.41 emu/g. nih.gov As the cobalt content is varied, the cation distribution between the A and B sites changes, which in turn modifies the net magnetic moment of the material according to Néel's theory of ferrimagnetism. aps.org Studies on Co₁₋ₓFe₂₊ₓO₄ have shown a non-linear behavior of the magnetic moment with increased iron doping, which is attributed to changes in the strength of magnetic interactions among the different cations. aps.org

Introducing other transition metals as dopants into the this compound structure is a widely explored strategy to further modify its properties. The choice of dopant and its concentration can lead to tailored magnetic, electrical, and structural characteristics.

Manganese (Mn): The substitution of divalent cations like Mn²⁺ can significantly alter magnetic properties. nih.gov In MnₓFe₃₋ₓO₄ nanoparticles, the properties are influenced by the competition between cation distribution and crystallite size. nih.gov In the MnₓFe₃₋ₓO₄ system, as 'x' increases, the structure can transition from cubic to tetragonal, a change related to the Jahn-Teller effect associated with Mn³⁺ ions in octahedral sites. nih.gov Doping with chromium in this system can suppress this transition, leading to the formation of a cubic structure. nih.gov

Nickel (Ni): Nickel doping in cobalt-chromium ferrites has been studied to understand its effect on dissolution kinetics, which is relevant for decontamination processes in nuclear reactors. researchgate.net The dissolution rates were found to decrease with an increasing degree of Ni²⁺ inclusion. researchgate.net In Ni-Cu ferrites substituted with chromium, (Ni₀.₃Cu₀.₇)CrₓFe₂₋ₓO₄, an increase in chromium content led to a decrease in saturation magnetization and an increase in coercivity. scielo.org.mx

Copper (Cu): In Co₀.₆Zn₀.₄Cu₀.₂CrₓFe₁.₈₋ₓO₄ ferrites, increasing the chromium content while keeping copper constant resulted in a decrease in saturation magnetization. scientific.net This is attributed to both copper and chromium ions entering the octahedral sites. scientific.net

Germanium (Ge): While less common in the searched literature for direct doping into this compound, the effect of anisotropy on magnetic ordering has been investigated in the spinel system CoZn₂Ge₂Crₓ₋₂Fe₂₋ₓ₋₂O₄. scientific.net

Interactive Data Table: Effects of Doping with Other Transition Metals

Dopant SystemKey Research FindingReference
(Ni₀.₃Cu₀.₇)CrₓFe₂₋ₓO₄Saturation magnetization decreases and coercivity increases with increasing Cr content. scielo.org.mx
Co₀.₆Zn₀.₄Cu₀.₂CrₓFe₁.₈₋ₓO₄Saturation magnetization decreases with increasing Cr content. scientific.net
ZnₓCo₁₋ₓCrFeO₄Dissolution rates in certain chemical environments decrease with increasing Zn substitution. researchgate.net
Fe₁.₁(CrₓMn₁₋ₓ)₁.₉O₄Cr doping leads to a transition from a tetragonal to a cubic crystal structure. nih.gov

Anion Doping and Oxygen Vacancy Engineering for Property Manipulation

Beyond cation substitution, manipulating the anion sublattice, primarily through the creation of oxygen vacancies, offers a powerful tool for tuning the properties of this compound. Oxygen vacancies are point defects that can act as mobile electron donors and significantly influence the electronic and magnetic properties of oxides. nih.gov

The presence and concentration of oxygen vacancies can be controlled during synthesis and post-processing treatments, such as vacuum annealing. nih.gov These vacancies can promote electronic transfer and participate in redox cycles, for example, from Co³⁺/Fe³⁺ to Co²⁺/Fe²⁺, which can enhance electrocatalytic activities. nih.govresearchgate.net In amorphous CoFe₂O₄ films, a correlation has been observed between the number of oxygen vacancies and the magnetic properties; a decrease in oxygen vacancies was linked to an increase in saturation magnetization and a decrease in coercivity. researchgate.net

The ability to manipulate the distribution of oxygen vacancies on a nanoscale, for instance using a scanning probe microscope tip, opens up possibilities for engineering multifunctional oxide devices with tailored properties. nih.gov The ordered arrangement of oxygen vacancies can also play a crucial role in stabilizing ferroelectric and ferrimagnetic domains in oxide superlattices. arxiv.orgosti.govarxiv.org

Impact of Doping on Cation Distribution and Inversion Degree

The spinel ferrite structure has two types of crystallographic sites for cations: tetrahedral (A-sites) and octahedral (B-sites). The distribution of cations between these sites is a critical factor that determines the material's magnetic properties. The degree of inversion, denoted by δ, describes this distribution. A normal spinel (δ=0) has all divalent cations on A-sites and trivalent cations on B-sites, while a completely inverse spinel (δ=1) has all divalent cations on B-sites, with the trivalent cations distributed between A and B-sites. arizona.edu

Doping with various cations can significantly alter the cation distribution and, consequently, the degree of inversion. For example, in chromium-substituted cobalt ferrites (CoCrₓFe₂₋ₓO₄), it is suggested that both Co²⁺ and Cr³⁺ ions preferentially occupy the octahedral sites. researchgate.net However, a small fraction of Co²⁺ ions may also be incorporated into the tetrahedral sites. researchgate.net This specific distribution, influenced by the chromium content, directly impacts the net magnetization based on the magnetic moments of the ions on the A and B sites and their antiparallel alignment. researchgate.net

Thin Film and Nanostructure Research of Chromium Cobalt Iron Oxide

Advanced Thin Film Deposition Techniques and Controlled Growth

The fabrication of high-quality chromium cobalt iron oxide thin films relies on a variety of advanced deposition techniques that allow for precise control over stoichiometry, crystallinity, and morphology. These methods are crucial for tailoring the material's properties for specific applications. Techniques such as pulsed spray evaporation chemical vapor deposition (PSE-CVD) have been successfully employed to prepare thin films of cobalt-based oxide spinels with systematic chromium doping. researchgate.net This method involves the deposition of films using precursors like Fe(acac)3 and Co(acac)3, with optimal growth achievable at temperatures around 400°C. researchgate.net

Other prominent physical and chemical deposition techniques used for related complex oxides include:

Pulsed Laser Deposition (PLD): This technique can produce high-quality, stoichiometric films, though achieving ideal results requires fine-tuning of parameters like laser fluence. aps.org

Sputtering: A versatile physical vapor deposition (PVD) method for depositing thin films. mdpi.com

Molecular Beam Epitaxy (MBE): Offers atomic-level control over the growth process, enabling the fabrication of highly ordered crystalline films. mdpi.commdpi.comresearchgate.net

Electrodeposition: A cost-effective electrochemical route that allows for the growth of films by controlling parameters such as electrolyte composition, temperature, and deposition potential. mdpi.com

Sol-Gel Method: A chemical solution deposition technique known for its simplicity and ability to produce uniform films over large areas. researchgate.netmdpi.com

Mist Chemical Vapor Deposition (Mist-CVD): An atmospheric pressure technique used for the epitaxial growth of cobalt oxide films, where the phase can be controlled by adjusting growth temperature and ambient atmosphere. mdpi.com

Control over the growth process is paramount. For instance, in Mist-CVD, the phase structure of cobalt oxide films can be manipulated by controlling the growth temperature and the process ambient (e.g., nitrogen or oxygen). mdpi.com Similarly, in electrodeposition, the stoichiometry and properties of iron-cobalt films can be adjusted by changing electrolyte concentration and deposition potential. mdpi.com

Epitaxial growth involves depositing a thin film on a single-crystal substrate, where the film's crystalline lattice aligns with that of the substrate. This technique is essential for producing highly ordered, single-crystal-like films of this compound. The choice of substrate is critical, as a mismatch between the lattice parameters of the film and the substrate induces epitaxial strain. mdpi.commit.edu This strain can be either compressive (if the film's natural lattice parameter is larger than the substrate's) or tensile (if it is smaller). mit.edu

Strain engineering is a powerful tool for tuning the functional properties of complex oxide films. mdpi.com By elastically straining the film to percent levels—far beyond what bulk materials can withstand—it is possible to significantly alter its magnetic, electronic, and ferroelectric properties. mit.edu For example, in cobalt ferrite (B1171679) (a related compound), epitaxial strain has been used to induce large perpendicular magnetic anisotropy (PMA). bohrium.comarxiv.org By growing epitaxially distorted cobalt ferrite films, a large lattice distortion exceeding 3% can be achieved, leading to a significant enhancement of magneto-elastic effects. bohrium.comarxiv.org

The table below summarizes examples of substrates used for the epitaxial growth of related oxide films and the resulting strain effects.

Film MaterialSubstrate MaterialStrain TypeObserved Effect
SrTiO3DyScO3Tensile (~0.94%)Inducement of ferroelectricity with a Curie temperature as high as 293 K. mdpi.com
Cobalt Ferrite (CoxFe3-xO4)Mg2-xSn1+xO4 (distortion control layer)Tensile/Compressive (tunable)Large perpendicular magnetic anisotropy (PMA) energy up to 6.1 ± 0.8 MJ m⁻³. bohrium.comarxiv.org
Co3O4 (111)α-Al2O3 (0001)N/AStranski–Krastanov growth mode, leading to modified electronic and structural properties. mdpi.com
CoO and Co3O4a-plane SapphireN/ASelective epitaxial growth of single-phase (111) films. mdpi.com

Fabricating this compound as part of a multilayer or heterostructure—a structure composed of alternating layers of different materials—opens avenues for creating novel functionalities not present in the single-phase material. aps.org At the interfaces between different oxide layers, coupling between lattice, charge, spin, and electronic degrees of freedom can be engineered. aps.org

One key application is in creating magnetoelectric materials, where magnetic properties can be controlled by an electric field, or vice versa. wikipedia.org This can be achieved in heterostructures that combine a magnetoelastic material (like this compound) with a piezoelectric material. wikipedia.org In such a composite, applying a magnetic field causes a dimensional change in the magnetoelastic layer (magnetostriction), which transfers strain to the piezoelectric layer, inducing an electric polarization. wikipedia.org

Recent research has focused on fabricating heterostructures of cobalt-iron oxides with other functional materials like graphene. rsc.orgresearchgate.netresearchgate.net A cobalt-iron oxide/graphene hybrid has been synthesized using a facile three-electrode method, where the exfoliation of graphite (B72142) into graphene occurs simultaneously with the formation of the oxide. rsc.orgresearchgate.net Such heterostructures can exhibit enhanced electrocatalytic activity, with the synergy between the components leading to an improved performance for reactions like the oxygen evolution reaction (OER). rsc.orgresearchgate.net The electron transfer across the Fe-O-Co interfacial connections adjusts the electronic structure, enhancing conductivity and catalytic performance. rsc.org

Investigation of Size and Dimensionality Effects on Research Outcomes

The properties of this compound are strongly dependent on its size and dimensionality, particularly when dimensions are reduced to the nanoscale (1-100 nm). proquest.com At this scale, phenomena that are negligible in bulk materials become dominant, leading to unique physical and chemical behaviors. Research into chromium-doped cobalt ferrite nanoparticles has shown that factors like crystallite size and particle shape are key to justifying and tailoring their magnetic properties. researchgate.net For instance, as chromium content increases in CoCrxFe2-xO4, the grain diameter tends to decrease, indicating that chromium hinders grain growth. researchgate.net

The table below illustrates the effect of particle size on the magnetic properties of Co-Cr ferrite nanoparticles.

Sample (CoCrxFe2-xO4)Average Crystallite Size (nm)Saturation Magnetization (Ms)Coercive Field (Hc)
x = 0.045-60Decreases with Cr contentIncreases with Cr content
x = 0.2Varies (e.g., 21-110 nm range)Decreases with Cr contentIncreases with Cr content
x = 0.4Varies (e.g., 21-110 nm range)Decreases with Cr contentIncreases with Cr content
x = 0.6Varies (e.g., 21-110 nm range)Decreases with Cr contentIncreases with Cr content
x = 0.8Varies (e.g., 21-110 nm range)Decreases with Cr contentIncreases with Cr content

Note: Specific values for Ms and Hc depend on the synthesis method and precise stoichiometry, but the general trend of decreasing saturation magnetization and increasing coercive field with chromium substitution and varying particle size is a key research finding. researchgate.net

When the size of a semiconductor nanoparticle is reduced to a dimension comparable to the de Broglie wavelength of its charge carriers (electrons and holes), quantum confinement effects emerge. inflibnet.ac.in This confinement alters the electronic and optical properties of the material significantly compared to its bulk form. researchgate.net In this quantum regime, the continuous energy bands of the bulk material split into discrete, quantized energy levels. inflibnet.ac.in

A primary consequence of quantum confinement is a size-dependent band gap. inflibnet.ac.in As the nanoparticle size decreases, the energy difference between the discrete energy levels increases, resulting in an effective widening of the band gap. inflibnet.ac.in This phenomenon is observed as a "blue-shift" in the material's optical absorption and emission spectra, meaning light is absorbed at shorter wavelengths (higher energies). mdpi.cominflibnet.ac.in

Research on thin films of Co3O4, a related cobalt oxide, has demonstrated this effect, where two distinct optical band gaps were found to be blue-shifted as the film thickness decreased. mdpi.com Similarly, studies on α-Fe2O3 quantum dots showed a clear blue-shift of the energy band gap due to the quantum size effect, which enhanced their photocatalytic activity. researchgate.net This principle applies directly to this compound nanoparticles, where tuning the particle size provides a method to engineer the optical and electronic properties for applications in photocatalysis and optoelectronics.

MaterialDimensionObservationAttributed Cause
Co3O4 Thin FilmsDecreasing Thickness"Blue-shift" in two energy gaps. mdpi.comQuantum Confinement. mdpi.com
α-Fe2O3 Nanoparticles~10-13 nm (Quantum Dots)Obvious blue-shift of the energy band gap. researchgate.netQuantum Size Effect. researchgate.net

As a material is reduced in size to the nanoscale, its surface-to-volume ratio increases dramatically. proquest.comacs.org This means that a much larger proportion of atoms reside on the surface compared to the interior. proquest.com Since chemical reactions and sensing events typically occur at the surface, this high surface-to-volume ratio has a profound impact on the material's reactivity. acs.org

For nanoscale metal oxides like this compound, the increase in the surface-to-volume ratio leads to a higher surface energy and a greater number of low-coordination surface atoms. proquest.com These surface atoms are more chemically reactive than atoms in the bulk, which are fully coordinated. This enhanced reactivity is beneficial for applications in catalysis and environmental sensing. For example, studies on iron oxide nanoparticles have shown that a higher specific surface area leads to an increased generation of reactive oxygen species, which is crucial for processes like the Fenton reaction and the decomposition of pollutants. researchgate.net

The increased number of active sites on the surface of nanoparticles enhances their ability to adsorb molecules from the environment, making them highly effective for sensing applications. The structure of a nanoparticle surface can differ from that of a larger crystallite, leading to changes in the redox potential of surface metal ions and the proton-affinity of coordinating oxygen atoms, further influencing reactivity. proquest.com

Hierarchical Nanostructures and Their Functional Implications

Hierarchical nanostructures are complex, multi-level architectures formed by the self-assembly of primary nanoparticles into larger, ordered arrangements. rsc.org For this compound, this involves the organization of individual nanocrystals into more intricate structures, such as nanoflowers or multi-core assemblies. rsc.orgnih.gov These hierarchical structures have attracted significant research interest because they combine the unique properties of individual nanoparticles with the collective functionalities arising from their ordered arrangement.

The functional implications of these structures are numerous:

High Surface Area: Flower-like hierarchical structures possess a large accessible surface area, which is highly beneficial for applications in catalysis and for the adsorption of toxic ions from water. rsc.org

Porosity Control: The synthesis process allows for control over the porosity of the hierarchical structures. For instance, facile preparation methods using pre-prepared oxide nanoparticles as seeds for self-assembly allow for the control of porosity and morphology by varying the rates of hydrolysis. rsc.org This tunability is crucial for applications requiring specific transport and interaction properties.

The knowledge of the hierarchical structure is therefore essential for understanding and tailoring the material's functional properties for advanced applications. nih.gov

Integration of this compound into Device Architectures

The integration of this compound into functional device architectures represents a significant step toward harnessing its unique properties for practical applications. Research has primarily focused on two key areas: the development of specialized gas sensors and the fabrication of high-quality thin films suitable for electronic and spintronic devices. These efforts demonstrate the material's potential in environmental monitoring and next-generation data storage and processing technologies.

Gas Sensing Devices

A notable application of this compound is in the fabrication of selective gas sensors. The spinel-type oxide, specifically CoCrFeO₄, has been successfully integrated as a sensing electrode (SE) in a potentiometric sensor for the detection of carbon monoxide (CO).

The device architecture consists of the CoCrFeO₄ material deposited onto a solid electrolyte, typically yttria-stabilized zirconia (YSZ). In some configurations, it is used in combination with other metal oxides to enhance selectivity. For instance, a sensor pairing a CuCrFeO₄ sensing electrode with a CoCrFeO₄ electrode demonstrated the ability to selectively detect CO even in humid conditions. The sensing mechanism is based on a mixed-potential model, where the electrode material facilitates electrochemical reactions with the target gas, generating a measurable voltage signal that correlates to the gas concentration.

Research findings indicate that a sensor utilizing this architecture can operate effectively at elevated temperatures, such as 450°C. This device was capable of detecting CO across a concentration range of 20–700 ppm and exhibited stable performance over a 13-day testing period. The response to CO was notably unaffected by variations in humidity, a critical factor for reliable real-world operation.

Performance of a CoCrFeO₄-Based Gas Sensor

ParameterValue
Target GasCarbon Monoxide (CO)
Sensing Electrode MaterialCoCrFeO₄ (in combination with CuCrFeO₄)
ElectrolyteYttria-Stabilized Zirconia (YSZ)
Operating Temperature450 °C
Detection Range20-700 ppm
Performance StabilityStable during 13 days of testing

Thin Film Deposition for Spintronic and Electronic Applications

For integration into solid-state devices like memory or spintronic components, this compound must be prepared in the form of high-quality, crystalline thin films. Spintronics, an emerging technology that utilizes the intrinsic spin of electrons in addition to their charge, requires materials with precisely controlled magnetic and electronic properties. Transition metal oxides are promising candidates for these applications due to the strong interplay between their electronic and magnetic characteristics.

Researchers have successfully fabricated thin films of chromium-substituted cobalt ferrite, such as CoCr₀.₅Fe₁.₅O₄, using advanced deposition techniques. These methods allow for precise control over the film's thickness, composition, and crystalline structure, which are essential for device functionality.

Two primary methods have been documented for this purpose:

Electron Beam Deposition: This technique involves bombarding the source material with a high-energy electron beam in a vacuum, causing it to vaporize and deposit onto a substrate.

Pulsed Laser Deposition (PLD): In this method, a high-power laser is used to ablate a target of the desired material, creating a plasma plume that deposits as a thin film on a heated substrate.

Following deposition, a post-annealing step at high temperatures (e.g., 800-850°C) is often required to ensure the film achieves the desired crystalline structure, typically an inverse cubic spinel phase. Structural analysis confirms that these fabrication processes can produce crystalline films, a prerequisite for their use in advanced electronic or spintronic device architectures.

Thin Film Fabrication of this compound

ParameterDetails
Compound FormulaCoCr₀.₅Fe₁.₅O₄
Deposition MethodsElectron Beam Deposition, Pulsed Laser Deposition (PLD)
Substrate MaterialSilicon (Si)
Post-Annealing Temperature~800-850 °C
Resulting Crystal StructureInverse Cubic Spinel
Potential ApplicationsSpintronic devices, magnetic sensors, high-frequency components

Future Directions and Emerging Research Avenues in Chromium Cobalt Iron Oxide Science

Development of Novel Synthesis Paradigms for Fine-Tuned Control

The ability to tailor the properties of chromium cobalt iron oxide hinges on precise control over its synthesis. Future research will increasingly focus on moving beyond traditional solid-state reactions towards more sophisticated methods that allow for meticulous manipulation of the material's structure and composition at the nanoscale.

Advanced synthesis techniques such as sol-gel processes, hydrothermal/solvothermal methods, and co-precipitation are being refined to produce nanoparticles with uniform size and morphology. orientjchem.orgresearchgate.netrsc.org For instance, the thermal decomposition of metal-organic precursors is a promising route for creating highly crystalline nanoparticles with well-defined shapes. rsc.org The choice of solvents, stabilizers, and reaction parameters like time and temperature can be systematically varied to tune the resulting particle morphology. rsc.org

A key objective is to control the distribution and oxidation states of Cr, Co, and Fe cations within the crystal lattice, as this directly influences the material's magnetic and electronic properties. buet.ac.bd Techniques like atomic layer deposition (ALD) and pulsed laser deposition (PLD) are emerging as powerful tools for fabricating thin films and heterostructures with atomic-level precision, enabling the creation of materials with engineered interfaces and functionalities. researchgate.net

Synthesis MethodKey AdvantagesPotential for Cr-Co-Fe-O
Sol-Gel High purity, homogeneity, low synthesis temperaturePrecise stoichiometric control, porous structures
Hydrothermal High crystallinity, control over particle size/shapeSynthesis of complex nanostructures
Co-precipitation Simple, scalable, rapidProduction of homogenous nanoparticles
Thermal Decomposition High crystallinity, morphology controlFacile synthesis of well-defined nanoparticles rsc.org
Atomic Layer Deposition Atomic-level thickness control, conformal coatingsEngineering of thin films and interfaces

In-Situ and Operando Characterization for Dynamic Process Understanding

To unlock the full potential of this compound in applications like catalysis and energy storage, it is crucial to understand how the material behaves under real operating conditions. In-situ and operando characterization techniques are indispensable for observing the dynamic changes in the material's structure, composition, and electronic state during a chemical reaction or electrochemical process. nih.gov

Raman spectroscopy is another powerful tool for probing the vibrational modes of the material, which are sensitive to changes in crystal structure and chemical bonding. buet.ac.bdresearchgate.net The application of these advanced characterization methods will provide unprecedented insights into reaction mechanisms and degradation pathways, guiding the rational design of more efficient and durable this compound-based materials.

Multiferroic Coupling and Spintronic Applications Exploration

The combination of iron and cobalt oxides, both known for their magnetic properties, with chromium oxide, which can exhibit interesting dielectric and magnetic behaviors, opens up the possibility of designing novel multiferroic materials. buet.ac.bdmdpi.com Multiferroics exhibit the coexistence of multiple ferroic orders (e.g., ferromagnetism and ferroelectricity), which can be coupled, allowing for the control of magnetic properties with an electric field, or vice versa.

Future research will focus on synthesizing this compound compositions and structures that exhibit strong magnetoelectric coupling at room temperature. mdpi.com This involves tuning the crystal structure, for instance, by creating layered or composite materials where the ferroelectric and ferromagnetic phases are intimately coupled. Spinel ferrites, which can incorporate Co, Cr, and Fe, are a promising class of materials for exploring these phenomena. buet.ac.bdresearchgate.netresearchgate.net

The unique magnetic and electronic properties of this compound also make it a candidate for spintronic applications. researchgate.net Spintronics utilizes the spin of the electron in addition to its charge to store and process information, leading to devices with higher speed and lower power consumption. The development of this compound thin films with tailored magnetic anisotropy and spin polarization could lead to their integration into spin filters, magnetic tunnel junctions, and other spintronic components. researchgate.net

Advanced Energy and Environmental Technologies Leveraging Cr-Co-Fe-O

The tunable redox properties and high surface area of nanostructured this compound make it a promising material for a range of energy and environmental applications.

In the realm of energy storage , iron-cobalt oxides have been extensively studied as electrode materials for supercapacitors and lithium-ion batteries due to their high theoretical capacities. mdpi.com The incorporation of chromium could further enhance the electrochemical performance by improving structural stability and electronic conductivity. Iron-chromium flow batteries are also being explored for large-scale energy storage due to their low cost and high safety. pv-magazine.comcgprotection.comtycorun.com

For catalysis , mixed metal oxides containing Co, Cr, and Fe are known to be active for various reactions, including oxidation and reduction processes. acs.orgnih.gov They are being investigated for applications in environmental remediation, such as the catalytic oxidation of volatile organic compounds and the degradation of pollutants in wastewater. nih.govmdpi.comresearchgate.net Cobalt ferrite (B1171679), for example, has shown potential for the removal of chromium from contaminated water. nih.gov The ability to tune the composition of Cr-Co-Fe-O allows for the optimization of active sites for specific catalytic reactions. lehigh.edu

Application AreaRole of this compoundResearch Focus
Energy Storage Electrode material for batteries and supercapacitorsEnhancing capacity, rate capability, and cycling stability mdpi.com
Flow Batteries Active species in electrolyteImproving energy efficiency and performance of iron-chromium systems pv-magazine.com
Catalysis Catalyst for oxidation and reduction reactionsOptimizing activity and selectivity for specific chemical transformations nih.gov
Environmental Remediation Adsorbent and catalyst for pollutant removalRemoving heavy metals and organic pollutants from water nih.govresearchgate.net

Artificial Intelligence and Machine Learning in Materials Discovery for this compound

Challenges and Opportunities in Translating Research Findings to Advanced Technologies

While the future of this compound research is bright, several challenges must be addressed to translate laboratory findings into real-world technologies.

Challenges:

Scalable Synthesis: Developing cost-effective and scalable methods for producing high-quality this compound with consistent properties is a major hurdle.

Long-Term Stability: Ensuring the long-term structural and chemical stability of these materials, especially under harsh operating conditions in catalytic and electrochemical applications, is critical. researchgate.net

Complex Structure-Property Relationships: The intricate interplay between composition, structure, and properties in this multi-element system requires sophisticated characterization and modeling to fully understand and control.

Toxicity and Environmental Impact: The potential environmental and health impacts of chromium- and cobalt-containing materials need to be carefully assessed throughout their lifecycle.

Opportunities:

Multi-functionality: The potential for combining multiple functionalities (e.g., magnetic, electronic, and catalytic) in a single material opens up possibilities for novel device applications.

Tailored Properties: The ability to fine-tune the properties of this compound by adjusting its composition and structure offers a high degree of design flexibility for specific applications.

Abundant Elements: The primary constituents—iron, chromium, and cobalt—are relatively abundant, which could lead to cost-effective solutions compared to materials based on precious metals. tycorun.com

Synergistic Effects: The combination of the three metal oxides can lead to synergistic effects, resulting in enhanced performance compared to the individual components.

Q & A

Q. What are the standard protocols for synthesizing chromium cobalt iron oxide with controlled stoichiometry?

  • Methodological Answer : Synthesis typically involves co-precipitation or sol-gel methods. For co-precipitation, stoichiometric amounts of chromium, cobalt, and iron precursors (e.g., nitrates) are dissolved in aqueous solution, followed by pH adjustment (using NH₄OH or NaOH) to precipitate mixed oxides. Thermal treatment (600–900°C) under inert or reducing atmospheres ensures phase purity . Thermochemical calculations at 900°C can predict reduction behavior of individual oxides (e.g., Fe₂O₃ → Fe₃O₄), guiding annealing conditions .

Q. How can X-ray diffraction (XRD) distinguish between cubic spinel and tetragonal phases in this compound?

  • Methodological Answer : XRD analysis focuses on lattice parameters and peak splitting. Cubic spinel structures (e.g., CoFe₂O₄) exhibit characteristic peaks at 2θ ≈ 35.5° (311) and 62.6° (440), while tetragonal phases (e.g., Cr₂O₃) show split peaks due to reduced symmetry. Rietveld refinement quantifies phase ratios and lattice distortions . For mixed oxides, comparative reference patterns (e.g., JCPDS databases) are critical .

Q. What analytical techniques validate the elemental composition of this compound?

  • Methodological Answer : Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM provides semi-quantitative elemental mapping. Inductively coupled plasma mass spectrometry (ICP-MS) offers precise quantification of Cr, Co, and Fe concentrations, with detection limits <1 ppb . For surface-sensitive analysis, X-ray photoelectron spectroscopy (XPS) identifies oxidation states (e.g., Cr³⁺ vs. Cr⁶⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in surface defects or oxygen vacancies. Controlled experiments should standardize synthesis conditions (e.g., calcination temperature) and characterize defect density via photoluminescence spectroscopy or electron paramagnetic resonance (EPR). Cross-referencing with electrochemical impedance spectroscopy (EIS) data clarifies charge-transfer efficiency .

Q. What strategies optimize the magnetic properties of this compound for spintronic applications?

  • Methodological Answer : Substitutional doping (e.g., replacing Fe³⁺ with Cr³⁺) alters magnetic anisotropy. Vibrating sample magnetometry (VSM) under varying temperatures (5–300 K) measures saturation magnetization and coercivity. First-principles DFT calculations predict spin configurations, while Mössbauer spectroscopy probes hyperfine interactions in Fe sublattices .

Q. How do interfacial interactions between chromium oxide and iron oxide affect corrosion resistance in alloy systems?

  • Methodological Answer : In-situ SEM/EDS during corrosion testing (e.g., exposure to supercritical CO₂) tracks Cr enrichment at oxide-metal interfaces, which inhibits Fe diffusion. Fluorescence mapping (e.g., synchrotron-based XANES) quantifies Cr/Fe oxidation states, correlating with passivation efficacy . Accelerated aging tests (e.g., 1000+ hours at 600°C) validate long-term stability .

Q. What methodologies address conflicting data on the bandgap energy of this compound in photocatalytic studies?

  • Methodological Answer : Bandgap discrepancies stem from crystallite size effects (quantum confinement) or impurity phases. UV-Vis diffuse reflectance spectroscopy (DRS) with Tauc plot analysis should be paired with high-resolution TEM to confirm crystallite dimensions (<10 nm vs. bulk). Hybrid DFT calculations incorporating spin-orbit coupling improve accuracy for transition-metal oxides .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze variability in oxide layer thickness across experimental batches?

  • Methodological Answer : Apply ANOVA to thickness measurements (via cross-sectional SEM) from ≥3 independent batches. Outliers are identified via Grubbs’ test (α=0.05). Reporting confidence intervals (e.g., 95% CI) and standard deviations ensures transparency. Machine learning models (e.g., random forests) can correlate process parameters (e.g., precursor concentration) with thickness .

Q. What validation steps ensure reproducibility in electrochemical performance metrics (e.g., capacitance) of this compound?

  • Methodological Answer : Use a three-electrode system with standardized electrolytes (e.g., 6M KOH) and reference electrodes (e.g., Hg/HgO). Triplicate cyclic voltammetry (CV) scans at 1–100 mV/s confirm capacitive vs. diffusive behavior. Data normalization to electrode mass/area and adherence to IEEE or IUPAC protocols minimize inter-lab variability .

Ethical & Safety Considerations

Q. What safety protocols mitigate risks when handling this compound nanoparticles?

  • Methodological Answer : Nanoparticle synthesis requires HEPA-filtered fume hoods (EN 14175 certified) and personal protective equipment (PPE) including N95 respirators. Toxicity screening via Labeo rohita models (e.g., LC50 assays) informs disposal guidelines. Airborne particle monitoring (ISO 14644-1) ensures workplace safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.